Boc-2-bromo-D-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the 2-position of the phenyl ring, offers enhanced reactivity and versatility.[1] This modification allows for the strategic incorporation of a brominated phenylalanine residue into peptide chains, which can facilitate further chemical modifications and the development of novel bioactive peptides and peptidomimetics.[1] Researchers utilize this compound in drug discovery to create new compounds for targeting specific biological pathways, with potential applications in treating a range of diseases, including cancer and neurological disorders.[1][2] The stability and handling characteristics of this compound make it a valuable tool in the laboratory for advancing peptide chemistry and pharmaceutical development.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its use in synthetic organic chemistry and for the characterization of resulting compounds.
| Property | Value | Source(s) |
| CAS Number | 261360-76-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₈BrNO₄ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 344.2 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White powder or white to yellow solid | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 103 - 108 °C | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC), 97% | --INVALID-LINK--, --INVALID-LINK-- |
| Optical Rotation | [a]²⁶_D_ = +34 ± 1º (c=1 in EtOH) | --INVALID-LINK-- |
| Storage Conditions | 0 - 8 °C | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis, purification, and analysis.
Synthesis of Boc-Protected Amino Acids (General Procedure)
This protocol describes a general method for the N-Boc protection of an amino acid, which can be adapted for the synthesis of this compound from 2-bromo-D-phenylalanine.
Materials:
-
2-bromo-D-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a mixture of acetone and water.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture and stir at a controlled temperature (e.g., 0-40°C) for several hours.[3]
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous solution with ethyl acetate or ether.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.[3]
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[3]
-
Recrystallize the product from a suitable solvent system like ethyl acetate and petroleum ether to obtain the purified Boc-protected amino acid.[3]
Purification by Column Chromatography
For higher purity, the synthesized product can be purified using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Methanol
-
Chloroform or Dichloromethane (DCM)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 2-5% methanol in chloroform).[4]
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[4]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of this compound.
Typical Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for amino acid analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength suitable for the phenyl ring (e.g., 214 nm or 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL of a prepared sample solution.
The retention time and peak purity are analyzed to determine the identity and purity of the compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
Sample Preparation:
-
Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Transfer the solution to a 5 mm NMR tube.[5]
¹H NMR Spectroscopy:
-
Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the 2-bromophenyl ring.
¹³C NMR Spectroscopy:
-
This would confirm the presence of all carbon atoms, including the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons.
2D NMR Techniques:
-
Techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[5]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
A Technical Guide to Boc-2-bromo-D-phenylalanine: A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-2-bromo-D-phenylalanine, commonly referred to as Boc-2-bromo-D-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Its unique structure, which combines the D-enantiomer of phenylalanine with a bromine substituent on the phenyl ring and a Boc protecting group on the amine, confers valuable properties for the development of novel therapeutics.
The D-configuration provides resistance to enzymatic degradation by proteases, a crucial attribute for enhancing the in vivo stability and half-life of peptide-based drugs.[1][2] The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries.[3][4][5] This makes this compound a key building block for synthesizing peptides with constrained conformations, improved metabolic stability, and tailored biological activities.[2][3] Its applications are being explored in various therapeutic areas, including neuroscience and oncology.[1][6]
Core Compound Information
Chemical Structure:
(2R)-3-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
Physicochemical and Analytical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 261360-76-3 | [3][7][8][9] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [3][7][8][9] |
| Molecular Weight | 344.20 g/mol | [7][9] |
| Appearance | White powder or crystalline solid | [3][10] |
| Purity | ≥95% - 99% (by HPLC) | [3][7] |
| Melting Point | 103 - 108 °C | [3] |
| Optical Rotation | [α]²⁶/D = +34 ± 1° (c=1 in EtOH) | [3] |
| Storage Temperature | 0 - 8 °C | [3] |
Applications in Synthetic Chemistry
This compound is a valuable building block, primarily in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group allows for controlled, stepwise elongation of the peptide chain. The workflow below illustrates its incorporation into a growing peptide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual incorporation of this compound onto a solid support using standard Boc chemistry.
Materials:
-
Merrifield resin (or other suitable solid support)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation. Drain the solvent.
-
Boc Deprotection: To deprotect the N-terminal Boc group of the resin-bound peptide, add a solution of 50% TFA in DCM. Agitate for 30 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid. Neutralize with a 10% solution of DIPEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Add DCC or DIC (3 eq.) and allow the mixture to activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 2-4 hours. To ensure complete reaction, coupling time can be extended or a double coupling can be performed due to potential steric hindrance.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[5] Add the cocktail to the resin and agitate for 2-3 hours.[5]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[5] Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[5] The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol 2: In Vitro Assay for L-type Amino Acid Transporter 1 (LAT1) Inhibition
Given that halogenated phenylalanine analogs are explored as inhibitors of LAT1, which is often overexpressed in cancer cells, this protocol provides a framework for assessing the inhibitory potential of a peptide containing 2-bromo-D-phenylalanine.[1]
Materials:
-
LAT1-expressing cancer cell line (e.g., HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test peptide containing 2-bromo-D-phenylalanine
-
[³H]-L-Leucine (radiolabeled substrate)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture LAT1-expressing cells in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.[1] Seed cells in a 24-well plate and allow them to form a confluent monolayer.[1]
-
Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed transport buffer.
-
Inhibition Assay: a. Prepare serial dilutions of the test peptide in transport buffer. b. Pre-incubate the cells with the different concentrations of the test peptide for 15-30 minutes at 37°C.[1] c. Initiate the uptake by adding [³H]-L-Leucine to each well at a fixed concentration. Incubate for a defined period (e.g., 5-10 minutes).[1] d. Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.[1]
-
Quantification: a. Lyse the cells in each well (e.g., with 0.1 M NaOH). b. Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to a control group (no peptide). Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
Potential Applications in Drug Development
The structural features of this compound make it a valuable component for designing novel therapeutics. The diagram below illustrates the logical relationships between its properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. peptide.com [peptide.com]
- 9. scbt.com [scbt.com]
- 10. N-Boc-2-bromo-D-phenylalanine | 261360-76-3 [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of Boc-2-bromo-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, with the ortho-bromine substitution on the phenyl ring offering a reactive handle for further chemical modifications. This document is intended to serve as a detailed resource for researchers utilizing this compound in their work.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on typical values for structurally similar compounds, including Boc-D-phenylalanine and other ortho-substituted phenylalanine derivatives.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | Ar-H |
| ~7.30 | t | 1H | Ar-H |
| ~7.15 | t | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~5.10 | d | 1H | NH |
| ~4.65 | q | 1H | α-CH |
| ~3.35 | dd | 1H | β-CH₂ |
| ~3.15 | dd | 1H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon NMR)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~174.5 | C=O (acid) |
| ~155.0 | C=O (Boc) |
| ~136.0 | Ar-C |
| ~133.0 | Ar-C |
| ~130.0 | Ar-C |
| ~128.0 | Ar-C |
| ~127.5 | Ar-C |
| ~124.0 | Ar-C-Br |
| ~80.0 | C (CH₃)₃ |
| ~54.0 | α-CH |
| ~39.0 | β-CH₂ |
| 28.3 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | broad | O-H stretch (carboxylic acid) |
| ~3380 | medium | N-H stretch (urethane) |
| ~2980, 2930 | medium | C-H stretch (aliphatic) |
| ~1710 | strong | C=O stretch (carboxylic acid & urethane) |
| ~1510 | strong | N-H bend |
| ~1160 | strong | C-O stretch (urethane) |
| ~750 | strong | C-Br stretch, C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
| Technique | Ion | m/z (Expected) |
| ESI-MS | [M-H]⁻ | 342.0/344.0 (Isotopic pattern for Br) |
| ESI-MS | [M+Na]⁺ | 366.0/368.0 (Isotopic pattern for Br) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol describes the protection of the amino group of 2-bromo-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-bromo-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl or a saturated KHSO₄ solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Mandatory Visualizations
The following section provides diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.
Expanding the Peptidic Toolbox: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological and physicochemical properties of peptides, addressing their inherent limitations such as poor metabolic stability and rapid clearance. This technical guide provides a comprehensive overview of the types of unnatural amino acids, their methods of incorporation, and their profound impact on peptide design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Diverse World of Unnatural Amino Acids
Unnatural amino acids encompass a vast chemical space, offering a plethora of modifications to the peptide backbone and side chains. These modifications can be broadly categorized to tailor peptide properties for specific therapeutic applications.
Key Classifications of Unnatural Amino Acids:
-
D-Amino Acids: As enantiomers of the natural L-amino acids, D-amino acids are a cornerstone for enhancing proteolytic stability. Their mirror-image stereochemistry makes them poor substrates for natural proteases, significantly extending the in vivo half-life of peptide therapeutics.[1][2][3]
-
N-Alkylated Amino Acids: The addition of an alkyl group, most commonly a methyl group, to the backbone amide nitrogen introduces steric hindrance and removes the hydrogen bond donor capability.[4] This modification can increase proteolytic resistance and improve membrane permeability.[4]
-
β- and γ-Amino Acids: By extending the carbon backbone between the amino and carboxyl groups, β- and γ-amino acids introduce conformational constraints and alter the peptide's secondary structure.[1][5] This can lead to peptides with novel folding patterns and enhanced stability.
-
Homo-amino Acids: These amino acids have an additional methylene group in their side chain, which can influence lipophilicity and binding interactions.[1][6]
-
Conformationally Constrained Amino Acids: Cyclic or rigid UAAs, such as those with bicyclic structures, can lock the peptide backbone into a specific conformation. This pre-organization can enhance receptor binding affinity and selectivity.[7]
-
Side-Chain Modified Amino Acids: This broad category includes UAAs with altered side chains, such as:
-
Halogenated derivatives (e.g., 5F-Trp): Fluorination can alter electronic properties and increase binding affinity.[5][7]
-
Hydroxylated amino acids (e.g., hydroxyproline): These can introduce new hydrogen bonding opportunities.[5]
-
Aromatic amino acids (e.g., aminobenzoic acid): These can enhance π-π stacking interactions.[5]
-
Cysteine derivatives (e.g., penicillamine): These can be used for forming alternative disulfide bridges or for conjugation.[5]
-
Methods for Incorporating Unnatural Amino Acids
The site-specific incorporation of UAAs into a peptide sequence is primarily achieved through two powerful methodologies: solid-phase peptide synthesis (SPPS) and nonsense suppression.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for chemically synthesizing peptides containing UAAs.[8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10] This method allows for the incorporation of a wide variety of commercially available or custom-synthesized UAAs with the appropriate protecting groups.[1]
Nonsense Suppression
For the incorporation of UAAs into larger proteins or within a cellular context, nonsense suppression is a powerful biological technique.[11][12][13] This method involves repurposing a stop codon (typically the amber stop codon, UAG) to encode for a UAA.[5][10][14] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically charges the engineered tRNA with the desired UAA, and the tRNA's anticodon recognizes the stop codon in the mRNA.[10]
Impact of Unnatural Amino Acids on Peptide Properties: A Quantitative Perspective
The strategic incorporation of UAAs can lead to dramatic improvements in the therapeutic potential of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of specific UAA substitutions on peptide stability and binding affinity.
Table 1: Enhancement of Peptide Stability with Unnatural Amino Acids
| Parent Peptide | UAA Substitution | Modification | Half-Life (t½) of Parent | Half-Life (t½) of Modified Peptide | Fold Improvement | Reference |
| Somatostatin | L-Trp⁸ → D-Trp⁸ (in Octreotide) | D-Amino Acid | 1-2 min (human plasma) | 1.5 h (human plasma) | ~45-90x | [15] |
| Feleucin-K3 | Leu⁴ → α-(4-pentenyl)-Ala | Side-Chain Modification | ~21% remaining after 8 h | >30% remaining after 24 h | >3x | [15] |
| hECP30 | Multiple Arg → Orn, L-Orn¹/L-Pro² → D-Orn¹/D-Pro² | D-Amino Acid & Side-Chain Modification | <16 min | >480 min | >30x | [15] |
| Met-enkephalin | Tyr¹-Gly² amide bond replaced | Backbone Modification | 12 min (human plasma) | 68% remaining after 4 h | >20x | [15] |
| Somatostatin | N-to-C terminal cyclization (in Pasireotide) | Cyclization | 1-2 min | ~12 h | ~360-720x | [16] |
| Oxytocin (OT) | C-terminal modification (in Carbetocin) | Backbone Modification | 8 ± 1 min (SIF) | 13 ± 1 min (SIF) | ~1.6x | [11] |
SIF: Simulated Intestinal Fluid
Table 2: Enhancement of Peptide Binding Affinity with Unnatural Amino Acids
| Parent Peptide/Motif | UAA Substitution | Target | Binding Affinity (Kd) of Parent | Binding Affinity (Kd) of Modified Peptide | Fold Improvement | Reference |
| Sec(5-27) | A17I and G25R | Secretin Receptor | ~100-1000 nM | ~1-10 nM | ~100x | |
| Menin-binding motif | Multiple Phe, Pro, Ala, Arg analogs | Menin | N.B. (No Detectable Binding) | 0.1 µM | >100x | [16] |
Experimental Protocols
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide
This protocol outlines a manual Fmoc/tBu strategy for a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Fmoc-protected amino acids (natural and unnatural)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.[8] c. Drain the DMF.[8]
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the mixture for 5 minutes. c. Drain and repeat the piperidine treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the amino acid (solution may change color). c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time or use stronger coupling reagents.[8]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.
-
Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Nonsense Suppression in Xenopus Oocytes
This protocol provides a general workflow for incorporating a UAA into a protein expressed in Xenopus oocytes.[5]
Materials:
-
Synthesized mRNA encoding the protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site.
-
Suppressor tRNA with the corresponding anticodon (CUA), chemically acylated with the desired UAA.
-
Xenopus laevis oocytes.
-
Microinjection setup.
-
Incubation buffer (e.g., ND96).
-
Electrophysiology or biochemical assay setup for protein analysis.
Procedure:
-
Preparation of mRNA and tRNA: a. Synthesize the target mRNA in vitro with a UAG codon at the site of UAA incorporation. b. Chemically or enzymatically acylate the suppressor tRNA with the UAA.
-
Oocyte Preparation: a. Harvest and defolliculate Xenopus oocytes. b. Maintain the oocytes in a suitable incubation buffer.
-
Microinjection: a. Co-inject the mRNA and the UAA-acylated suppressor tRNA into the cytoplasm of the oocytes.[5]
-
Protein Expression: a. Incubate the injected oocytes for 24-72 hours to allow for protein expression.
-
Functional Analysis: a. Analyze the expression and function of the UAA-containing protein using appropriate techniques, such as two-electrode voltage clamp for ion channels or western blotting/mass spectrometry for other proteins.
Application in Drug Discovery: A UAA-Centric Workflow
The integration of UAAs into the peptide drug discovery pipeline offers a rational approach to overcoming the limitations of natural peptides and developing potent and stable therapeutics.
Conclusion
The incorporation of unnatural amino acids provides a powerful and versatile platform for the rational design of peptides with enhanced therapeutic properties. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can systematically address the challenges of proteolytic instability and poor pharmacokinetics that have historically hindered the development of peptide-based drugs. The continued development of novel UAAs and efficient incorporation methodologies promises to further accelerate the discovery and development of the next generation of highly effective and specific peptide therapeutics.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.dimensioncap.com [research.dimensioncap.com]
- 3. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 10. web.njit.edu [web.njit.edu]
- 11. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
A Technical Guide to Preliminary Studies Involving Boc-2-bromo-D-phenylalanine: A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine), a halogenated amino acid derivative increasingly utilized in peptide synthesis and medicinal chemistry. Its unique structural features offer a powerful tool for developing novel therapeutics and probing biological systems. This document details the compound's physicochemical properties, outlines key experimental protocols for its use, and explores its current and potential applications in drug discovery.
Physicochemical Properties
This compound is a synthetic amino acid derivative valued for its utility as a building block in the synthesis of complex peptides and novel organic compounds.[1] The presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile intermediate for further chemical modification.[2][3]
| Property | Value | Reference |
| CAS Number | 261360-76-3 | [4][5] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [5] |
| Molecular Weight | 344.20 g/mol | [5] |
| Appearance | Typically a white crystalline powder | [2] |
| Alternate Names | Boc-D-Phe(2-Br)-OH, Boc-o-bromo-D-Phe-OH | [5] |
| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (2-8 °C) for long-term stability. | [6][7] |
Core Applications in Synthesis and Drug Discovery
The primary application of this compound lies in its role as a versatile intermediate in the synthesis of peptides and non-peptidic molecules for drug discovery.[1][2]
-
Peptide Synthesis : As a protected amino acid, it is a key building block for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[8] The Boc group provides stable protection of the N-terminus, which can be selectively removed under acidic conditions, allowing for controlled, stepwise elongation of a peptide chain.[9][10]
-
Versatile Chemical Intermediate : The bromine atom on the phenyl ring serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.[3]
-
Modulation of Biological Activity : The incorporation of this unnatural amino acid into a peptide or small molecule can significantly alter its pharmacological properties.[3] The bromo-phenyl moiety can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of enzymatic degradation, and increase lipophilicity, which can affect cell permeability.[3]
-
Probing Protein Interactions : Researchers utilize this compound to create modified peptides that can help in studying protein-protein interactions and enzyme mechanisms.[1]
-
Development of Bioactive Peptides : Recent research has shown that Boc-protected dipeptides, including those containing phenylalanine, can exhibit broad-spectrum antibacterial activity, opening new avenues for the development of novel antimicrobial agents.[11]
Experimental Protocols
The following sections provide detailed methodologies for the protection of the amino acid and its incorporation into a peptide sequence.
N-Boc Protection of Phenylalanine Derivatives
This protocol describes a general method for the protection of the α-amino group of a phenylalanine derivative using di-tert-butyl dicarbonate (Boc₂O). This is a foundational step before its use in peptide synthesis.[9]
Materials:
-
D-Phenylalanine derivative (e.g., 2-bromo-D-phenylalanine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), dichloromethane (DCM))[6][12]
-
Aqueous sodium hydroxide (NaOH) solution (1N) or other mild base like triethylamine (NEt₃)[9][12]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the D-phenylalanine derivative in the chosen solvent (e.g., a 1:1 mixture of THF and water).[6]
-
Add the base (e.g., NaOH solution) to the mixture and stir vigorously in an ice bath for 15-20 minutes.[12]
-
Slowly add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.[6]
-
Allow the reaction to stir at room temperature for several hours or overnight.[6][12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent.[6]
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with a cold HCl solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude Boc-protected amino acid.
-
The product can be further purified by column chromatography or recrystallization if necessary.[12]
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid)
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing and as a solvent
-
Deprotection agent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Neutralization agent: Diisopropylethylamine (DIEA) in DCM (e.g., 5-10% v/v)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU with DIEA.
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling : Swell the resin in DCM in the reaction vessel for 30-60 minutes.
-
Deprotection : Remove the Boc group from the N-terminus of the resin-bound amino acid or peptide by treating it with the TFA/DCM solution for approximately 30 minutes.
-
Washing : Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization : Neutralize the resulting ammonium salt by washing with the DIEA/DCM solution.
-
Washing : Wash the resin again with DMF to remove excess base.
-
Amino Acid Activation : In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading capacity) and an activating agent (e.g., HOBt) in DMF. Add the coupling agent (e.g., DCC) and allow the mixture to pre-activate for a few minutes.
-
Coupling : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.
-
Washing : Wash the resin with DMF and then DCM to remove excess reagents and byproducts.
-
Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.
Future Directions and Preliminary Considerations
While specific preliminary studies on the biological activity of this compound itself are not extensively published, its utility as a synthetic tool points toward several promising research avenues.
-
Structure-Activity Relationship (SAR) Studies : Its primary role is in the systematic modification of lead compounds.[3] By replacing a standard phenylalanine residue with 2-bromo-D-phenylalanine, researchers can probe the steric and electronic requirements of a binding pocket.
-
Development of Proteolytically Stable Peptides : The unnatural D-configuration and the bulky bromo-substituent can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based drug candidates.[3]
-
Novel Antibacterials : Building on findings that some Boc-protected dipeptides have antibacterial properties, synthesis of novel short peptides incorporating this compound could lead to new antimicrobial agents.[11] A study on a different phenylalanine derivative, MMV688845, which is active against Mycobacterium abscessus, highlights the potential of modified phenylalanine scaffolds in developing new antibiotics.[13] The synthesis of this compound started with Boc-protected (R)-phenylalanine, underscoring the importance of stereochemical control.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - CAS:261360-76-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the stability profile and recommended storage conditions for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine). Proper handling and storage are critical to ensure the compound's integrity, purity, and performance in research and development applications, including peptide synthesis and drug discovery.
Recommended Storage and Handling
Proper storage is essential to mitigate degradation and preserve the quality of this compound. The stability of the compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. Based on data from suppliers and general best practices for protected amino acids, the following conditions are recommended for long-term storage.
For routine laboratory use, it is crucial to allow the container to warm to room temperature in a desiccator before opening.[1][2][3] This practice prevents the condensation of atmospheric moisture onto the cold product, which could accelerate hydrolysis.[1][4]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the risk of thermal degradation, particularly the thermolytic cleavage of the Boc protecting group.[4][5] Some suppliers suggest room temperature for short-term storage, but refrigeration is the advised standard for maintaining long-term integrity.[6] |
| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., Argon, Nitrogen) is beneficial. | Reduces the risk of oxidation. While the Boc group itself is not highly susceptible, the phenyl ring and other trace impurities could be.[1][4] |
| Moisture | Store in a dry, desiccated environment. | The Boc group is highly susceptible to hydrolysis under acidic or basic conditions, a process exacerbated by the presence of moisture.[4][7] |
| Light | Protect from direct light. | While specific photostability data is limited, protecting complex organic molecules from UV light is a standard precautionary measure to prevent potential photolytic degradation.[1][4][8] |
Stability Profile and Potential Degradation Pathways
The chemical stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) group, which is designed to be removed under specific conditions.
-
Acid Lability : The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc group.[4] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the carbamate bond to yield 2-bromo-D-phenylalanine, carbon dioxide, and tert-butyl byproducts (isobutylene and tert-butanol).[4][9] This reaction can proceed slowly even in the presence of weaker acids if moisture is present.
-
Thermal Instability : Elevated temperatures can promote the thermolytic cleavage of the Boc group, leading to deprotection even without an acid catalyst.[4][10] Studies on similar compounds show that significant deprotection can occur at temperatures of 150°C and above.[10][11]
-
Base and Nucleophile Stability : The Boc group is generally stable under neutral and basic conditions and is resistant to most nucleophiles, which allows for the use of orthogonal protecting group strategies (e.g., with the base-labile Fmoc group).[4][12]
Caption: Factors leading to the degradation of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, a series of experiments can be performed. The following protocols are adapted from standard pharmaceutical industry practices and methodologies for similar compounds.[4]
Protocol 1: Forced Degradation Study
Objective : To identify potential degradation products and primary degradation pathways under various stress conditions.[4]
Methodology :
-
Sample Preparation : Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions :
-
Acid Hydrolysis : Add 0.1 M HCl to the sample solution and incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).[4]
-
Base Hydrolysis : Add 0.1 M NaOH to the sample solution and incubate at 60°C for the same time points.[4]
-
Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation : Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours. Separately, heat a solution of the compound at 60°C.
-
Photolytic Degradation : Expose the solid compound and a solution to a calibrated light source (e.g., providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Analysis : At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the parent compound and detect degradation products.
References
- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 2. bachem.com [bachem.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound - CAS:261360-76-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Boc-2-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development for enhancing proteolytic stability, modulating receptor affinity, and introducing novel conformational constraints. Boc-2-bromo-D-phenylalanine is a valuable building block that offers unique steric and electronic properties due to the presence of a bromine atom at the ortho position of the phenyl ring. The D-configuration provides resistance to enzymatic degradation. These features make it an attractive candidate for designing peptides with improved pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Physicochemical Properties
A thorough understanding of the building block's properties is crucial for effective solid-phase peptide synthesis.
| Property | Value |
| Synonyms | N-Boc-2-bromo-D-phenylalanine, Boc-D-Phe(2-Br)-OH |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 261360-76-3 |
| Storage Conditions | 2-8 °C |
Applications in Peptide Synthesis
The introduction of a bromine atom on the phenyl ring of D-phenylalanine can significantly influence the properties of a peptide:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the peptide to its biological target.[1][2]
-
Improved Metabolic Stability: The D-amino acid configuration confers resistance to degradation by endogenous proteases, prolonging the peptide's half-life in vivo.
-
Conformational Constraint: The bulky bromine atom at the ortho position can restrict the rotation of the phenyl side chain, inducing a more defined peptide conformation which can be beneficial for receptor binding.
-
Chemical Handle for Further Modification: The bromine atom can serve as a reactive site for post-synthesis modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.
Experimental Protocols: Boc-SPPS
The following protocols are based on standard Boc-SPPS strategies and are tailored for the incorporation of the sterically hindered this compound.
Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide.
-
For C-terminal amides: Use MBHA or BHA resin.
-
For C-terminal acids: Use Merrifield or PAM resin.[3]
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes with gentle agitation.[4]
-
Drain the solvent.
Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.[3]
-
Agitate for an additional 20-25 minutes.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[4]
Neutralization
This step neutralizes the trifluoroacetate salt formed during deprotection to liberate the free amine for the next coupling step.
Protocol:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[4]
-
Agitate for 2 minutes, then drain. Repeat this step.[4]
-
Wash the resin with DCM (5x) to remove excess base.[4]
Amino Acid Coupling: Incorporation of this compound
Due to the steric hindrance of the ortho-bromo group, optimized coupling conditions are recommended. A more potent coupling reagent and/or a double coupling strategy may be necessary to achieve high coupling efficiency.
Protocol (HBTU/HOBt Activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[4]
-
If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, a second coupling should be performed with fresh reagents.
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4]
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.
WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Protocol (High HF Cleavage):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to the resin to protect sensitive amino acid residues from side reactions.
-
Cool the reaction vessel in a dry ice/ethanol bath.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration and dry under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
The successful incorporation of this compound is evaluated based on coupling efficiency and overall peptide yield. The following table summarizes representative quantitative data expected from a standard Boc-SPPS of a short peptide containing this modified amino acid. Please note that these values are sequence-dependent and may require optimization.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of longer peptides. A double coupling may be required to achieve this efficiency for the sterically hindered this compound. |
| Crude Peptide Purity | >65% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of each synthesis step. |
| Final Peptide Yield (Purified) | 5-15% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss.[4] |
Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for peptide synthesis.
Hypothetical Signaling Pathway Inhibition
Peptides containing unnatural amino acids like 2-bromo-D-phenylalanine are often designed to be potent and selective inhibitors of specific protein-protein interactions in signaling pathways implicated in disease.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application Notes and Protocols for the Coupling of Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful coupling of N-α-Boc-2-bromo-D-phenylalanine, a sterically hindered non-proteinogenic amino acid, in peptide synthesis. The presence of a bromine atom at the ortho position of the phenyl ring presents unique challenges that necessitate optimized coupling strategies to ensure high yields and purity. This document outlines standard and optimized protocols for both solid-phase and solution-phase peptide synthesis, supported by quantitative data and troubleshooting advice.
Introduction
Boc-2-bromo-D-phenylalanine is a valuable building block in medicinal chemistry and drug development.[1] The incorporation of this unnatural amino acid can introduce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modifications, such as cross-coupling reactions.[1] However, the bulky bromo substituent in the ortho position creates significant steric hindrance, which can impede the efficiency of standard peptide coupling protocols. Therefore, careful selection of coupling reagents, reaction conditions, and synthetic strategy is paramount for successful peptide synthesis.
Challenges in Coupling this compound
The primary challenge in coupling this compound is overcoming the steric hindrance imposed by the ortho-bromo substituent. This steric bulk can:
-
Slow down the rate of reaction: The approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain is physically obstructed.
-
Lead to incomplete coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.
-
Require more potent activation methods: Standard carbodiimide reagents like DCC and DIC may not be effective enough to overcome the steric barrier.
Recommended Coupling Strategies
To address these challenges, the following strategies are recommended:
-
Use of Potent Coupling Reagents: Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective than carbodiimides for coupling sterically hindered amino acids. These reagents form highly reactive activated esters that can overcome the steric barrier.
-
Extended Reaction Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.
-
Double Coupling: Performing the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagent can help drive the reaction to completion.
-
Elevated Temperature: In some cases, gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to avoid racemization.
-
Optimized Solvent Systems: The choice of solvent is crucial for good solvation of both the resin-bound peptide and the reagents. N,N-Dimethylformamide (DMF) is a common choice. For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.
Quantitative Data Summary
The following tables summarize the expected performance of various coupling reagents and strategies for the incorporation of sterically hindered amino acids like this compound. Please note that specific yields and purities are highly dependent on the peptide sequence, the coupling partner, and the scale of the synthesis.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Typical Yield Range (%) |
| DCC/HOBt | Carbodiimide | Moderate | Low-Moderate | 40-70 |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | 40-75 |
| HBTU | Aminium/Uronium | High | Low | 85-95 |
| HATU | Aminium/Uronium | Very High | Very Low | 90-98 |
| PyBOP | Phosphonium | High | Low | 85-95 |
Table 2: Effect of Optimized Strategies on Coupling Efficiency
| Strategy | Parameter Modified | Expected Outcome |
| Standard Protocol | 1-2 hour coupling | Potential for incomplete reaction |
| Extended Coupling | 4-8 hour coupling | Improved yield and purity |
| Double Coupling | Second addition of reagents | Near-quantitative coupling |
| Elevated Temperature | 30-40°C | Increased reaction rate |
Experimental Protocols
The following are detailed protocols for the coupling of this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc-based synthesis) or Trifluoroacetic acid (TFA), 50% in DCM (for Boc-based synthesis)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection:
-
For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
For Boc-SPPS: Treat the resin with 50% TFA in DCM (1 x 2 minutes, 1 x 20 minutes).
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF (3 times).
-
Coupling: a. In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. b. Add DIPEA (6.0 equivalents) to the solution and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), repeat steps 5 and 7.
-
Chain Elongation: Proceed to the deprotection of the Boc group for the next coupling cycle.
Expected Results:
-
Yield: >90% coupling efficiency per step.
-
Purity: High, dependent on the efficiency of each coupling and deprotection step.
Protocol 2: Solution-Phase Peptide Synthesis using HATU
This protocol describes the coupling of this compound to an amino acid ester in solution using HATU as the coupling reagent.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature to generate the free amine.
-
Activation and Coupling: a. In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to this solution and stir for 1-2 minutes to pre-activate the carboxylic acid. c. Add the activated this compound solution to the flask containing the free amine. d. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Results:
-
Yield: 85-95%.
-
Purity: >95% after purification.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis of a this compound containing peptide.
Solution-Phase Coupling Reaction Pathway
Caption: Signaling pathway for the solution-phase coupling of this compound using HATU.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of N-Boc-2-bromo-D-phenylalanine with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel biaryl unnatural amino acids, which are valuable building blocks in drug discovery and development for creating peptides and peptidomimetics with modified biological activity and pharmacokinetic profiles.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of medicinal chemistry, it allows for the introduction of diverse aryl and heteroaryl moieties onto a molecular scaffold. Boc-2-bromo-D-phenylalanine is a key starting material that, upon successful Suzuki coupling, yields ortho-substituted biaryl amino acids. These products are of significant interest for their potential to induce conformational constraints in peptides and to explore novel interactions with biological targets. The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard peptide synthesis strategies.
Reaction Principle
The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound (e.g., an arylboronic acid) with an organohalide (in this case, this compound). The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for a wide range of Suzuki couplings with this compound is not extensively published, the following table summarizes expected yields based on reactions with structurally similar N-Boc-bromophenylalanine derivatives and other challenging aryl bromides.[2][3] These examples serve as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid Partner | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | N-Boc-2-phenyl-D-phenylalanine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 110 | 24 | 85-92[2] |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-2-(4-methoxyphenyl)-D-phenylalanine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 24 | 80-90[2] |
| 3 | 4-Chlorophenylboronic acid | N-Boc-2-(4-chlorophenyl)-D-phenylalanine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75-85[3] |
| 4 | Thiophen-3-ylboronic acid | N-Boc-2-(thiophen-3-yl)-D-phenylalanine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 70-80[3] |
| 5 | [1,1'-Biphenyl]-4-ylboronic acid | N-Boc-2-([1,1'-biphenyl]-4-yl)-D-phenylalanine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 24 | 65-75[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-2-bromo-D-phenylalanine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
N-Boc-2-bromo-D-phenylalanine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (2:1:1), or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-2-bromo-D-phenylalanine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent like DMF was used, dilute the mixture with ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-aryl-D-phenylalanine derivative.
-
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of N-Boc-2-bromo-D-phenylalanine. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel amino acids, peptides, and complex molecular architectures. The ortho-brominated phenyl ring serves as a key handle for introducing diverse functionalities through various C-C and C-N bond-forming reactions.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as N-Boc-2-bromo-D-phenylalanine, these reactions open up a multitude of possibilities for derivatization at the 2-position of the phenyl ring. The following sections detail key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering generalized protocols that can be adapted and optimized for specific research needs. A critical consideration in these reactions is the potential for a common side reaction, hydrodehalogenation, where the bromine atom is replaced by a hydrogen. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to minimize this undesired pathway.[1]
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This typically involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-D-phenylalanine Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between N-Boc-2-bromo-D-phenylalanine and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl amino acids.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | [Data not available for this specific substrate] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | KOAc (3) | 1,4-Dioxane | 80 | 36 | [Data not available for this specific substrate] |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene | 100 | 16 | [Data not available for this specific substrate] |
| 4 | N-Boc-L-phenylalanine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DMF | 80 | 12 | [Adapted from similar substrates] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of N-Boc-2-bromo-D-phenylalanine with an arylboronic acid.
Materials:
-
N-Boc-2-bromo-D-phenylalanine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-2-bromo-D-phenylalanine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 2-(Aminoaryl)-D-phenylalanine Derivatives
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling N-Boc-2-bromo-D-phenylalanine with a wide range of primary and secondary amines.[2][3][4] This reaction is crucial for synthesizing novel amino acid derivatives with diverse nitrogen-containing side chains.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | [Data not available for this specific substrate] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | [Data not available for this specific substrate] |
| 3 | Benzylamine | BrettPhos Pd G3 (3) | - | LHMDS (2) | THF | 65 | 12 | [Data not available for this specific substrate] |
| 4 | Indole | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene | 100 | 24 | [Adapted from similar substrates] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-2-bromo-D-phenylalanine.
Materials:
-
N-Boc-2-bromo-D-phenylalanine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (or palladium source and ligand) and the base.
-
Add N-Boc-2-bromo-D-phenylalanine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynyl-D-phenylalanine Derivatives
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking N-Boc-2-bromo-D-phenylalanine with a terminal alkyne. This reaction is valuable for introducing linear, rigid alkynyl moieties into the amino acid side chain, which can be useful as probes or for further functionalization.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 12 | [Data not available for this specific substrate] |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | [Data not available for this specific substrate] |
| 3 | Trimethylsilylacetylene | XPhos Pd G2 (2) | - (Copper-free) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | [Adapted from similar substrates] |
| 4 | Ethynylferrocene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (excess) | DMF | 50 | 4 | [Adapted from iodophenylalanine][5][6] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of N-Boc-2-bromo-D-phenylalanine.
Materials:
-
N-Boc-2-bromo-D-phenylalanine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%) (for traditional Sonogashira)
-
Base (e.g., triethylamine or diisopropylamine, excess)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add N-Boc-2-bromo-D-phenylalanine, the palladium catalyst, and CuI (if applicable).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (can range from room temperature to 100 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-2-bromo-D-phenylalanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The site-specific incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enabling the development of novel therapeutics with enhanced properties.[1][2] Boc-2-bromo-D-phenylalanine is a synthetic amino acid derivative that serves as a valuable building block for creating peptides with unique structural and functional characteristics.[3][4]
The key advantages of incorporating this compound include:
-
Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which can lead to a longer in vivo half-life and improved pharmacokinetic profiles for peptide-based drug candidates.[5]
-
Structural Constraint: The bulky 2-bromo-phenyl side chain can introduce conformational constraints on the peptide backbone. This is crucial for mimicking or stabilizing specific secondary structures, such as β-turns or helices, which are often involved in biological recognition processes.[5]
-
Handle for Further Modification: The bromine atom on the phenyl ring serves as a reactive handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][7] This allows for the synthesis of complex peptidomimetics and the introduction of labels or other functionalities.
-
Modulation of Biological Activity: The incorporation of this halogenated amino acid can significantly alter the physicochemical properties of a peptide, including lipophilicity and electronic character, potentially enhancing binding affinity to biological targets.[8] It is utilized in neuroscience research and pharmaceutical development to create more potent and specific therapeutic agents.[3]
These attributes make peptides containing 2-bromo-D-phenylalanine valuable tools for developing novel therapeutics, particularly in oncology and neuropharmacology.[3][8]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for successful peptide synthesis.
| Property | Value |
| Synonyms | Boc-D-Phe(2-Br)-OH |
| CAS Number | 261165-02-0[4] |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.20 g/mol |
| Appearance | White to off-white powder[3][4] |
| Purity | ≥ 99%[3] |
| Storage Conditions | Store at 0-8 °C[3] |
Quantitative Data Summary for Boc-SPPS
The efficiency of each step in solid-phase peptide synthesis (SPPS) is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data for a standard Boc-SPPS cycle. Steric hindrance from the 2-bromo substituent may slightly lower coupling efficiency, potentially requiring optimization.[7]
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | For hindered residues like this compound, more potent coupling reagents (e.g., HATU, HCTU) and/or double coupling may be required to achieve high efficiency.[9][10] |
| Boc Deprotection Efficiency | >99% | Spectrophotometric analysis (e.g., Fmoc quantification analog) | Achieved with standard TFA/DCM solutions.[11][12] |
| Crude Peptide Purity | >60% | RP-HPLC | Highly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle.[13] |
| Final Purified Peptide Yield | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss.[13] |
Experimental Protocols
The following protocols are based on the standard tert-butoxycarbonyl (Boc) strategy for manual solid-phase peptide synthesis (SPPS).[12][13]
Diagram: General Workflow for Boc-SPPS
Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis Cycle
Materials and Reagents:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield or PAM resin
-
Dichloromethane (DCM), peptide grade
-
N,N-Dimethylformamide (DMF), peptide grade
-
Trifluoroacetic acid (TFA)[11]
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent: e.g., HBTU, HATU, or DCC
-
Isopropyl Alcohol (IPA)
-
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
1. Resin Preparation (Swelling):
-
Place the appropriate amount of resin (e.g., Merrifield resin) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.[13]
-
Drain the solvent.
2. Boc Deprotection:
-
Agitate the mixture for 2-3 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.[11][13]
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DCM (3x), followed by IPA (1x), and then DCM (3x) to remove residual acid.
4. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[12]
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.[13]
5. Coupling of this compound: Due to the steric hindrance of the ortho-bromo substituent, a potent coupling reagent and potentially longer reaction times are recommended.[7]
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling reagent such as HATU (2.9 equivalents) in a minimal amount of DMF.[9]
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[9]
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling with fresh reagents may be necessary.[14]
Diagram: Amino Acid Coupling Step
Caption: Activation of the amino acid followed by coupling to the resin-bound peptide.
6. Washing:
-
After successful coupling, drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
7. Repeat Cycle:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This procedure requires specialized equipment (HF apparatus) and extreme caution. It must be performed in a properly ventilated fume hood by trained personnel.
1. Preparation:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.
2. HF Cleavage:
-
Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., Kel-F or Teflon).
-
Add appropriate scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive side chains from alkylation by carbocations generated during cleavage.
-
Cool the vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Slowly remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.
3. Peptide Precipitation and Washing:
-
Transfer the residue from the reaction vessel to a centrifuge tube using cold diethyl ether.
-
Break up the resin pellet and wash the crude peptide thoroughly with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Centrifuge the mixture and discard the ether supernatant. Repeat this wash/centrifugation step 2-3 times.
-
Dry the resulting crude peptide pellet under vacuum.
4. Purification:
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[13]
References
- 1. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era | MDPI [mdpi.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. digital.csic.es [digital.csic.es]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Deprotection of Boc-2-bromo-D-phenylalanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of peptides containing N-terminally Boc-protected 2-bromo-D-phenylalanine. The protocols outlined are applicable for both stepwise deprotection during solid-phase peptide synthesis (SPPS) and the final cleavage and deprotection of the completed peptide from the resin.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis due to its stability under a variety of conditions and its facile removal with acid. Peptides incorporating 2-bromo-D-phenylalanine are of significant interest in drug discovery and chemical biology, as the bromine atom can serve as a handle for further chemical modification or modulate the peptide's biological activity. The successful synthesis of these peptides hinges on efficient and clean deprotection of the Boc group without compromising the integrity of the peptide or the halogenated residue.
The standard method for Boc deprotection involves treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The presence of the electron-withdrawing bromine atom on the phenyl ring of the phenylalanine residue does not interfere with the acid-catalyzed removal of the Boc group. The primary challenge during deprotection is the management of the reactive tert-butyl cation that is generated, which can lead to undesired side reactions with nucleophilic amino acid side chains.
Deprotection Methods and Reaction Conditions
The deprotection of Boc-2-bromo-D-phenylalanine can be achieved under standard acidic conditions. The choice of reagent and reaction time depends on whether the deprotection is for the N-terminal amine in a stepwise synthesis or for the final cleavage from the resin.
Stepwise N-terminal Boc Deprotection in SPPS
For the removal of the N-terminal Boc group during the iterative cycle of solid-phase peptide synthesis, a solution of TFA in a suitable solvent like dichloromethane (DCM) is typically employed.
Final Cleavage and Deprotection from Resin
The final step in SPPS involves the simultaneous cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups, including the N-terminal Boc group if present. This is achieved using a stronger TFA "cocktail" containing scavengers to trap reactive cationic species.
| Deprotection Step | Reagent Composition | Typical Reaction Time | Temperature | Key Considerations |
| Stepwise N-terminal Deprotection | 25-50% TFA in DCM | 20-30 minutes | Room Temperature | Ensure complete removal of TFA and neutralization before the next coupling step to avoid salt formation with the incoming activated amino acid. |
| Final Cleavage and Deprotection | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | 2-3 hours | Room Temperature | The choice and amount of scavengers are critical to prevent side reactions, especially with sensitive residues like Trp, Met, and Cys.[1] |
| Alternative Final Cleavage Cocktail ("Reagent K") | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | 2-4 hours | Room Temperature | A more potent scavenger mixture, useful for peptides with multiple sensitive residues. Phenol and thioanisole can be difficult to remove during workup. |
Experimental Protocols
Protocol 1: Stepwise N-terminal Boc Deprotection in SPPS
This protocol describes the removal of the N-terminal Boc group from a peptide-resin during solid-phase synthesis.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 10 mL per gram of resin).
-
Neutralize the resin by washing with 5% DIPEA in DCM (3 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin) to remove excess DIPEA.
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Cleavage and Deprotection of the Peptide from the Resin
This protocol is for the final cleavage of the peptide from the solid support and the removal of all acid-labile protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
During the acidic deprotection of Boc-protected peptides, the primary side reaction of concern is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated from the Boc group.
| Side Reaction | Affected Residues | Mitigation Strategy |
| Alkylation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr) | Use of scavengers in the cleavage cocktail is essential. Triisopropylsilane (TIS) is a common and effective scavenger that reduces the tert-butyl cation to isobutane. Water can also act as a scavenger. |
| Trifluoroacetylation | Free amino groups | While less common, this can occur with prolonged exposure to TFA. Ensuring complete removal of TFA after deprotection and proper neutralization is important. |
The bromo-phenylalanine residue itself is generally stable to the acidic conditions of Boc deprotection.
Visualizations
Caption: Workflow for Boc Deprotection of Peptides.
Caption: Mechanism of Boc Deprotection.
References
Application Notes and Protocols for Protein Modification Using Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-2-bromo-D-phenylalanine in protein modification. This non-canonical amino acid serves as a versatile tool for introducing a reactive handle into peptides and proteins, enabling a variety of subsequent modifications for research and therapeutic development.
Introduction
This compound is a derivative of the amino acid phenylalanine, featuring a bromine atom at the ortho position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2] The D-configuration of the amino acid can confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. The key feature of this compound is the bromo-substituent, which acts as a versatile chemical handle. This allows for site-specific secondary modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities onto a protein of interest.[2]
Core Applications
The unique properties of this compound make it suitable for a range of applications in protein science and drug development:
-
Site-Specific Protein Labeling: The bromine atom allows for the attachment of fluorescent probes, biotin tags, or other reporter molecules with high specificity.
-
Protein-Protein Interaction Studies: Incorporation of this amino acid can facilitate cross-linking experiments to identify or map protein interaction interfaces.
-
Development of Peptide Therapeutics: The D-amino acid structure can enhance peptide stability in biological systems. The bromo-phenylalanine can be used to introduce novel functionalities to modulate the peptide's activity and pharmacokinetic properties.
-
Bioconjugation: The reactive handle enables the conjugation of proteins to other molecules, such as polymers (e.g., PEGylation) or cytotoxic drugs for antibody-drug conjugates.
Data Presentation
The following tables summarize quantitative data from studies utilizing methodologies relevant to the incorporation and modification of brominated phenylalanine analogs. While specific data for the 2-bromo-D-isomer is limited, the presented data for closely related analogs provides a reasonable expectation of performance.
Table 1: Incorporation Fidelity of p-bromophenylalanine in E. coli
| Parameter | Value | Reference |
| Incorporation Fidelity | ≥98% | [3] |
Note: This data is for p-bromophenylalanine and serves as an estimate for the fidelity of incorporating brominated phenylalanine analogs using engineered aminoacyl-tRNA synthetases.
Table 2: Yield of Suzuki-Miyaura Cross-Coupling on a Brominated Phenylalanine-Containing Peptide
| Reactants | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |
| Fmoc-4-bromophenylalanine & 4-acetamidophenyl-1-pinacolatoboron ester | PdCl2, Na2CO3 | THF/Ethylene Glycol (10:1) | 66 | 81% | [2] |
Note: This data represents a model reaction and yields for specific protein modifications will vary depending on the protein, substrate, and reaction conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating this compound into a peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound. Due to the Boc protecting group, this will be the N-terminal residue unless a different strategy is employed.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (if the N-terminus is to be free).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether and collect by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Site-Specific Incorporation of 2-bromo-D-phenylalanine in E. coli (Conceptual)
This protocol describes a conceptual workflow for the site-specific incorporation of 2-bromo-D-phenylalanine into a protein in E. coli using an orthogonal translation system. This method requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
Materials:
-
E. coli expression strain.
-
Expression vector for the protein of interest, containing an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered aaRS and its cognate tRNA specific for 2-bromo-D-phenylalanine.
-
2-bromo-D-phenylalanine.
-
Cell culture media and antibiotics.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the aaRS/tRNA pair.
-
Cell Culture:
-
Grow the transformed cells in a suitable medium to a desired optical density.
-
Induce protein expression and supplement the medium with 2-bromo-D-phenylalanine (typically 1 mM).
-
-
Protein Expression: Continue cell culture for several hours to allow for protein expression and incorporation of the non-canonical amino acid.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.
-
Verification of Incorporation: Confirm the incorporation of 2-bromo-D-phenylalanine by mass spectrometry. The mass of the modified protein will be increased, and the peptide containing the modification will show a characteristic mass shift.
Protocol 3: Suzuki-Miyaura Cross-Coupling on a 2-bromophenylalanine-Containing Protein
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction to modify the 2-bromophenylalanine residue within a purified protein.
Materials:
-
Purified protein containing 2-bromophenylalanine.
-
Arylboronic acid or boronate ester.
-
Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble ligand like TPPTS).
-
Base (e.g., sodium carbonate or potassium phosphate).
-
Reaction buffer (e.g., aqueous buffer, pH 7-8).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the purified protein in the reaction buffer.
-
Degassing: Degas the protein solution by bubbling with an inert gas.
-
Reagent Addition: Under an inert atmosphere, add the arylboronic acid, palladium catalyst, and base to the protein solution.
-
Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for several hours to overnight with gentle agitation.
-
Reaction Quenching and Purification: Purify the modified protein from the reaction mixture using dialysis or size-exclusion chromatography to remove the catalyst and excess reagents.
-
Analysis: Analyze the modified protein by mass spectrometry to confirm the successful cross-coupling.
Mandatory Visualizations
Caption: Experimental workflow for protein modification using this compound.
References
- 1. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Site-specific coupling and sterically controlled formation of multimeric antibody fab fragments with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-2-bromo-D-phenylalanine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, namely the Boc-protecting group and the ortho-brominated phenyl ring, provide chemists with a versatile tool for the synthesis of novel therapeutic agents. The Boc group facilitates controlled incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies, while the bromine atom serves as a reactive handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.
One of the most promising applications of this compound is in the development of inhibitors for the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a transmembrane protein that is overexpressed in a wide range of human cancers and is responsible for the transport of large neutral amino acids, which are essential for tumor growth and proliferation. By inhibiting LAT1, it is possible to starve cancer cells of these vital nutrients, thereby impeding tumor progression. The synthesis of biaryl-D-phenylalanine derivatives, facilitated by the Suzuki-Miyaura coupling of this compound with various boronic acids, has been a successful strategy in the discovery of potent and selective LAT1 inhibitors.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative LAT1 inhibitor, including detailed experimental protocols and a summary of hypothetical biological data.
Key Applications
-
Synthesis of LAT1 Inhibitors: this compound is a key precursor for the synthesis of biaryl-D-phenylalanine analogues that act as potent inhibitors of the LAT1 transporter, a validated target in oncology.
-
Peptide and Peptidomimetic Design: Incorporation of 2-bromo-D-phenylalanine into peptide sequences allows for the introduction of conformational constraints and novel side-chain functionalities through cross-coupling reactions, aiding in the development of peptides with enhanced stability and biological activity.
-
Structure-Activity Relationship (SAR) Studies: The bromine atom provides a convenient site for the systematic introduction of a wide array of substituents, enabling comprehensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Neuroscience Research: Halogenated phenylalanine derivatives are also explored in neuroscience for their potential to modulate neurotransmitter systems.[1]
Data Presentation: Representative LAT1 Inhibitor
The following table summarizes hypothetical quantitative data for a representative biaryl-D-phenylalanine derivative synthesized from this compound. This data is illustrative of the pharmacological profile that would be assessed for a novel LAT1 inhibitor.
| Parameter | Assay | Representative Value | Significance |
| IC | LAT1 Inhibition Assay ([³H]-L-Leucine uptake) | 50 - 200 nM | Indicates high-potency inhibition of LAT1 transporter function. |
| Selectivity | Amino Acid Transporter Panel | >100-fold vs. other LATs and AATs | Demonstrates specificity for the intended target, minimizing off-target effects. |
| In vitro Efficacy | Cancer Cell Line Proliferation Assay (e.g., A549, HT29) | GI | Shows potent anti-proliferative activity in cancer cells known to overexpress LAT1. |
| Metabolic Stability | Human Liver Microsome Assay | t | Suggests good stability against metabolic degradation, a favorable pharmacokinetic property. |
| Aqueous Solubility | Kinetic Solubility Assay | > 50 µM | Indicates sufficient solubility for formulation and in vivo studies. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Containing 2-bromo-D-phenylalanine
This protocol describes the manual synthesis of a simple dipeptide (e.g., Ala-2-bromo-D-Phe) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-Ala-OH
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treatment with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Second Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Final Washing and Drying: Wash the peptide-resin with DCM (5x) and dry under vacuum.
On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of the resin-bound peptide containing 2-bromo-D-phenylalanine with a representative arylboronic acid.
Materials:
-
Peptide-resin from Protocol 1
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq.)
-
SPhos (0.2 eq.)
-
Potassium phosphate (K₃PO₄) (5 eq.)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling and Degassing: Swell the peptide-resin in the dioxane/water mixture for 30 minutes. Degas the suspension by bubbling with an inert gas for 15 minutes.
-
Reagent Preparation: In a separate flask, dissolve the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in the degassed dioxane/water mixture.
-
Coupling Reaction: Add the reagent solution to the resin suspension under an inert atmosphere. Heat the reaction mixture at 80°C for 12 hours.
-
Washing: Cool the reaction to room temperature. Wash the resin with the dioxane/water mixture (3x), water (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the modified peptide-resin under vacuum.
Cleavage and Purification
Materials:
-
Modified peptide-resin from Protocol 2
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase HPLC system
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the crude peptide and wash the pellet with cold diethyl ether (3x).
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Mandatory Visualization
LAT1-mTORC1 Signaling Pathway and Inhibition
The following diagram illustrates the role of the LAT1 transporter in cancer cell metabolism and the mechanism of action of a biaryl-D-phenylalanine-based LAT1 inhibitor.
Caption: LAT1-mediated amino acid uptake and its inhibition.
Experimental Workflow for LAT1 Inhibitor Synthesis
The following diagram outlines the key steps in the synthesis of a biaryl-D-phenylalanine-based LAT1 inhibitor using this compound.
Caption: Workflow for LAT1 inhibitor synthesis.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics using Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-bromo-D-phenylalanine is a versatile synthetic building block crucial for the development of novel peptidomimetics in drug discovery.[1][2] The presence of the bromine atom on the phenyl ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of unnatural amino acids with unique structural and functional properties.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable feature for enhancing the in vivo stability of peptide-based therapeutics.[3] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for controlled incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, including its incorporation into peptide backbones and subsequent modification via Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.
Key Applications in Drug Discovery
-
Synthesis of Conformationally Constrained Peptides: The sterically demanding 2-bromophenyl group can restrict the conformational freedom of the peptide backbone, which is advantageous for stabilizing specific secondary structures like β-turns or helical motifs that are often critical for biological activity.
-
Development of Bioactive Peptides: The D-amino acid configuration enhances metabolic stability by reducing susceptibility to proteolysis, leading to a longer in vivo half-life and improved pharmacokinetic profiles of peptide drug candidates.[3]
-
Site-Specific Modification and Labeling: The bromine atom serves as a versatile anchor for post-synthetic modifications. Through cross-coupling reactions, a wide variety of functionalities, including aryl, heteroaryl, alkynyl, and vinyl groups, can be introduced to create diverse peptidomimetic libraries for structure-activity relationship (SAR) studies.[1]
-
Targeting Protein-Protein Interactions: Peptidomimetics derived from functionalized phenylalanine analogs are valuable tools for modulating protein-protein interactions, which are implicated in numerous disease pathways.
-
GPCR Ligand Design: The structural diversity achievable through modification of the phenylalanine side chain allows for the fine-tuning of ligand binding to G-protein coupled receptors (GPCRs), leading to the development of potent and selective agonists or antagonists.[5][6]
Experimental Protocols
Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Fmoc-Rink Amide resin or other suitable resin
-
This compound
-
Other Boc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (1-hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc removal if using an Fmoc-compatible resin for the first amino acid)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection of the Resin Amino Group:
-
If using a Boc-compatible resin, proceed to step 3.
-
If using an Fmoc-protected resin (e.g., Rink Amide), remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of the First Amino Acid (if applicable):
-
Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.[5]
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.[5]
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 5-7 for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: After the final coupling, remove the N-terminal Boc group as described in step 5.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Peptidyl-Resin Containing 2-bromo-D-phenylalanine
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to modify the 2-bromo position of the phenylalanine side chain while the peptide is attached to the solid support.
Materials:
-
Peptidyl-resin containing the 2-bromo-D-phenylalanine residue
-
Arylboronic acid (5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., K₂CO₃, 5 equivalents)
-
Solvent (e.g., DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in the reaction solvent (e.g., DMF) for 30 minutes.
-
Degassing: Degas the resin suspension by bubbling with an inert gas for 15 minutes to remove oxygen.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, and base in the reaction solvent.
-
Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere.
-
Washing: After the reaction is complete, cool the mixture to room temperature. Wash the resin thoroughly with the reaction solvent, water, and DCM to remove excess reagents and byproducts.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1 (steps 10 and 11).
Protocol 3: Sonogashira Cross-Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne in solution phase.
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound, the palladium catalyst, and CuI.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent, the terminal alkyne, and the base to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 65°C) for 2-24 hours, monitoring the progress by TLC or LC-MS.[9][10]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Stille Cross-Coupling of this compound (Representative Protocol)
This protocol provides a general procedure for the Stille coupling of an aryl bromide with an organostannane, which can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
Organostannane (e.g., vinyltributyltin, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.
-
Reagent Addition: Add the organostannane to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the solution with water and brine. To remove tin byproducts, washing with an aqueous solution of KF or DBU may be necessary.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| ortho-Bromoaniline | Benzylboronic ester | CataCXium A palladacycle (10) | K₃PO₄ | 2-MeTHF | 80 | 18 | 91 | [11] |
| 4-Bromotoluene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | - | 98 | [12] |
| Iodobenzene | Phenylboronic acid | Cu(II) Salen@KCC-1 | K₂CO₃ | DMF | 110 | - | 98 | [13] |
| 2-Bromoaniline | Phenylboronic acid | Cu(II) Salen@KCC-1 | K₂CO₃ | DMF | 110 | - | 95 | [13] |
Table 2: Representative Yields for Sonogashira Cross-Coupling of Aryl Bromides
| Aryl Bromide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [9] |
| SrpI-brominated peptide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | 85 | [10] |
| 4-Iodo-L-phenylalanine derivative | Ferrocene alkyne | PdCl₂(PPh₃)₂ (5) | CuI | - | - | - | - | ~80 | [14] |
Table 3: Representative Yields for Peptide Coupling Reactions
| N-protected Amino Acid | Amine Component | Coupling Reagent | Solvent | Yield (%) | Reference |
| Boc-phenylalanine | Boc-ethylenediamine | DCC/HOBt/DMAP | DCM | - | [4] |
| Boc-protected amino acid | Resin-bound amine | HBTU/DIEA | DMF | High | [8] |
| Boc-protected amino acid | Amine moiety | BDDC | THF, DMF, or Toluene | Reasonable | [15] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Troubleshooting & Optimization
Navigating Low Yields in Boc-2-bromo-D-phenylalanine Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids like Boc-2-bromo-D-phenylalanine is a critical step in the development of novel peptide-based therapeutics and research tools. However, its sterically hindered nature often presents significant challenges, leading to low coupling yields and the generation of impurities. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these synthetic hurdles.
Troubleshooting Guide: Addressing Low Coupling Yields
Low coupling efficiency is the most common issue encountered when working with this compound. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the ortho-bromo substituent on the phenyl ring, sterically obstructs the approach of the reacting molecules. This guide provides a systematic approach to diagnosing and resolving the root causes of low yields.
Question: My coupling reaction with this compound is resulting in a low yield of the desired peptide. What are the potential causes and how can I improve the outcome?
Answer: Low yields in this coupling reaction are typically due to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. Here is a step-by-step troubleshooting workflow:
1. Evaluate and Optimize Your Coupling Reagent:
Standard coupling reagents are often insufficient for sterically demanding amino acids. More potent activating agents are necessary to overcome the high activation energy barrier.
-
Recommendation: Switch to a high-reactivity uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU , HCTU , and COMU are known for their superior performance in difficult couplings.[1][2] While still effective, HBTU and PyBOP are generally considered slightly less reactive than HATU and COMU for highly hindered systems.[3]
Quantitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Yield (%)* | Key Considerations |
| HATU | Uronium/Aminium Salt | >95% | Highly efficient for hindered couplings with rapid reaction times.[3][4] |
| HCTU | Uronium/Aminium Salt | >99% | Similar to HATU in efficiency, often with very fast reaction times.[1] |
| COMU | Uronium/Aminium Salt | >95% | A third-generation uronium reagent with high reactivity and a favorable safety profile.[5] |
| HBTU | Uronium/Aminium Salt | 90-98% | A reliable and widely used reagent, though slightly less reactive than HATU.[3] |
| PyBOP | Phosphonium Salt | 90-98% | Effective for hindered residues with a low risk of racemization.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-90% | A classic, economical choice, but often requires longer reaction times and may be less effective for this specific substrate.[4] |
*Yields are extrapolated from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
2. Increase Reagent Equivalents and Concentration:
To drive the reaction to completion, increasing the concentration of the reactants is often effective.
-
Recommendation: Use a higher excess of the this compound and the coupling reagent. A common starting point is 2-4 equivalents of each relative to the resin loading. Increasing the concentration of all reactants in the solvent can also improve reaction kinetics.[3]
3. Extend the Reaction Time:
Sterically hindered couplings are inherently slower. Insufficient reaction time will lead to incomplete conversion.
-
Recommendation: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal time.
4. Consider a "Double Coupling" Strategy:
If a single coupling reaction does not result in complete conversion, a second coupling can be performed.
-
Recommendation: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound for a second coupling cycle. This ensures that any remaining free amines on the resin are reacted.
5. Optimize the Base and Solvent System:
The choice of base and solvent can significantly impact the reaction's efficiency and side-product formation.
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) is commonly used. However, for amino acids prone to racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. If peptide aggregation is suspected (which can hinder coupling), switching to or using a mixture with N-methylpyrrolidone (NMP) or dichloromethane (DCM) can improve solvation.[6]
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound?
A1: The main challenge is steric hindrance. The bulky Boc protecting group on the alpha-amino group and the bromine atom at the ortho position of the phenyl ring create a sterically crowded environment around the carboxylic acid, making it difficult for the coupling reagents and the N-terminal amine of the growing peptide chain to access the reaction center. This leads to slower reaction rates and a higher likelihood of incomplete coupling.
Q2: Are there any specific side reactions to be aware of when using this compound?
A2: Yes, a key potential side reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This is particularly a risk if palladium catalysts are used in subsequent steps, such as for the removal of certain protecting groups or in on-resin cross-coupling reactions.[7] To minimize this, it is crucial to select reaction conditions that are not conducive to reductive dehalogenation. Standard cleavage cocktails containing strong acids like trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) are generally considered safe and do not typically cause dehalogenation.[8]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, and further action (e.g., extending the reaction time or performing a second coupling) is needed. A negative result (yellow or colorless beads) signifies that the coupling reaction is complete.
Q4: Is racemization a significant concern with this compound?
A4: While phenylalanine derivatives are generally less prone to racemization than some other amino acids like histidine or cysteine, the use of highly activating coupling reagents and extended reaction times can increase the risk. To minimize racemization, it is advisable to use the most efficient coupling reagent to keep the reaction time as short as possible and to consider using a weaker base like N-methylmorpholine (NMM) if racemization is detected as a significant issue.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, consider extending the reaction time or performing a second coupling (see Protocol 2).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Double Coupling Strategy for Difficult Sequences
This protocol should be employed if the initial coupling is incomplete.
Procedure:
-
Following the initial coupling reaction (Protocol 1, step 3), drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh batch of activated this compound as described in Protocol 1, step 2.
-
Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Proceed with the washing steps as described in Protocol 1, step 5.
Experimental Workflow for a Single Coupling Cycle
Caption: Workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing side reactions with Boc-2-bromo-D-phenylalanine
Welcome to the technical support center for Boc-2-bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in peptide synthesis?
A1: The primary challenges stem from the unique structure of this amino acid. The bulky 2-bromo substituent on the phenyl ring can lead to significant steric hindrance, which may result in slow or incomplete coupling reactions.[1][2] Additionally, as with many protected amino acids, there is a risk of racemization during the activation step, potentially compromising the stereochemical integrity of the final peptide.[3][4]
Q2: How does the 2-bromo substituent affect coupling reactions?
A2: The bromine atom at the ortho-position of the phenyl ring increases the steric bulk of the side chain. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[1][2] Consequently, standard coupling protocols may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final product.
Q3: Is this compound particularly susceptible to racemization?
A3: The primary mechanism for racemization of N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate.[4][5] While all urethane-protected amino acids (like Boc-derivatives) are generally less prone to this than acyl-protected ones, the conditions used for activation, particularly the choice of base, can influence the extent of racemization.[4][6] For sterically hindered residues, which may require more forceful activation conditions, the risk of racemization should be carefully monitored.
Q4: Are there any specific side reactions to be aware of during the final cleavage and deprotection step?
A4: The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). This process generates a reactive tert-butyl cation, which can cause side reactions, such as the alkylation of nucleophilic residues like Tryptophan or Methionine. While the bromophenyl group is generally stable, it is crucial to use scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail to quench these reactive cations and prevent side product formation.[2]
Q5: What is the recommended purity for this compound to be used in synthesis?
A5: It is critical to use a high-purity building block for the successful synthesis of the target peptide. Impurities in the amino acid derivative can be incorporated into the peptide sequence, leading to a complex mixture that is difficult to purify. Always ensure the starting material is of high purity to ensure the reliability and reproducibility of your experimental results.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the incorporation of this compound.
Problem 1: Incomplete or Failed Coupling Reaction
-
Symptom: A positive Kaiser test (indicating free primary amines) after the coupling step. Mass spectrometry of the crude product shows a significant deletion sequence corresponding to the absence of the 2-bromo-D-phenylalanine residue.
-
Primary Cause: Steric hindrance from the bulky 2-bromophenyl side chain is preventing the peptide bond from forming efficiently.[1][7]
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Problem 2: Suspected Racemization
-
Symptom: Purification of the final peptide is difficult, with multiple peaks or shoulders appearing on the HPLC chromatogram. Mass spectrometry confirms the correct mass for the desired product, but NMR or chiral chromatography indicates the presence of diastereomers.
-
Primary Cause: The activation of the carboxylic acid has led to the formation of an oxazolone intermediate, which is susceptible to epimerization at the alpha-carbon, resulting in a loss of stereochemical integrity.[3][4][8]
Strategy for Minimizing Racemization
Caption: Key strategies for minimizing racemization during peptide coupling.
Data Presentation
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. The following table provides a qualitative comparison of common coupling reagents for this purpose.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Notes |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent choice for difficult couplings; PyAOP is often considered one of the most powerful.[1][7] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High | Highly effective and commonly used. HATU and HCTU are generally more reactive than HBTU.[7] |
| Carbodiimides | DCC, DIC | Moderate | Standard, cost-effective option. Often requires the addition of HOBt or HOAt to improve efficiency and suppress racemization. May require longer reaction times or double coupling.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for overcoming the steric hindrance associated with this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If necessary, perform the N-terminal Boc-deprotection using 25-50% TFA in Dichloromethane (DCM), followed by neutralization.
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or NMM) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): If the Kaiser test remains positive after extended coupling or a double coupling, it is advisable to cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[7]
Protocol 2: Standard Boc-Deprotection and Cleavage
This protocol describes the final step of cleaving the completed peptide from the resin while removing the Boc and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Boc-2-bromo-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-2-bromo-D-phenylalanine. Our aim is to address specific challenges encountered during the synthesis (Boc protection) of 2-bromo-D-phenylalanine, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a crucial building block in peptide synthesis and medicinal chemistry.[1] The Boc (tert-butoxycarbonyl) group protects the amine, allowing for controlled peptide chain elongation. The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, making it a versatile intermediate in the development of novel pharmaceuticals and in studies of protein interactions.[2]
Q2: What are the standard conditions for the Boc protection of an amino acid like 2-bromo-D-phenylalanine?
A2: The standard method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[3] Common solvent systems include aqueous solutions with bases like sodium hydroxide or organic solvents with bases such as triethylamine.[3][4]
Q3: How does the bromine substituent at the ortho-position affect the Boc protection reaction?
A3: The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the α-amino group of 2-bromo-D-phenylalanine. This may lead to a slower reaction rate compared to unsubstituted phenylalanine. To compensate, optimizing reaction parameters such as temperature, reaction time, or the choice of base may be necessary.
Q4: What are common side reactions during Boc protection?
A4: While the Boc protection is generally a clean reaction, potential side reactions can include the formation of N,N-di-Boc derivatives if the reaction conditions are too harsh or if an excessive amount of (Boc)₂O is used. Another potential issue is the formation of urea byproducts. However, catalyst-free N-tert-butyloxycarbonylation of amines in water can yield N-t-Boc derivatives chemoselectively without major side products.[4]
Q5: What is the recommended storage condition for this compound?
A5: It is recommended to store this compound at +4°C.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction time: The electron-withdrawing bromine atom may slow down the reaction. 2. Ineffective base: The chosen base may not be strong enough to deprotonate the amino group effectively. 3. Low quality of starting materials: Degradation of 2-bromo-D-phenylalanine or (Boc)₂O. | 1. Increase reaction time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed. 2. Use a stronger base or a different solvent system: Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an organic solvent, or switch to an aqueous basic solution (e.g., NaOH in water/dioxane). 3. Verify the quality of reagents: Use fresh, high-purity starting materials. |
| Formation of Multiple Products (low purity) | 1. Side reactions: Formation of di-Boc protected amino acid or other byproducts. 2. Racemization: While less common during Boc protection, harsh basic conditions could potentially lead to some degree of racemization. | 1. Optimize stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of (Boc)₂O. Avoid a large excess. 2. Control temperature: Run the reaction at room temperature or below to minimize side reactions. 3. Purify the crude product: Utilize column chromatography for purification. A typical mobile phase for silica gel chromatography is a gradient of methanol in chloroform.[6] |
| Difficulty in Product Isolation/Purification | 1. Emulsion during workup: Formation of a stable emulsion during the extraction process. 2. Product is an oil instead of a solid: This can make handling and purification more challenging. | 1. Break the emulsion: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Induce crystallization: Try triturating the oil with a non-polar solvent like hexane or pentane. Scratching the inside of the flask with a glass rod can also initiate crystallization. If it remains an oil, proceed with purification using column chromatography. |
Experimental Protocols
Protocol 1: Boc Protection using Sodium Hydroxide in Aqueous Dioxane
This protocol is adapted from a general procedure for the Boc protection of amino acids.[6][7]
Materials:
-
2-bromo-D-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Workflow for the Boc protection of 2-bromo-D-phenylalanine.
Caption: Troubleshooting logic for low yield in Boc protection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-Boc-2-bromo-D-phenylalanine | 261360-76-3 [sigmaaldrich.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting epimerization during Boc-2-bromo-D-phenylalanine incorporation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting epimerization during the incorporation of Boc-2-bromo-D-phenylalanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during the incorporation of this compound?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of peptide synthesis, it refers to the conversion of the desired D-amino acid into its L-epimer. This is a significant concern because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure.[1][2] The presence of the L-epimer of 2-bromo-phenylalanine can lead to a final peptide with reduced or altered biological function, making it an undesirable impurity.
Q2: What are the primary causes of epimerization during the coupling of this compound?
A2: Epimerization during peptide synthesis is primarily caused by the activation of the carboxylic acid group of the amino acid.[1][3] The activated intermediate can form an oxazolone, which is prone to deprotonation at the alpha-carbon by a base, leading to a loss of stereochemical integrity.[1] Factors that contribute to epimerization include the choice of coupling reagent, the strength and concentration of the base used, the polarity of the solvent, the reaction temperature, and the steric hindrance of the amino acid itself.[4][5]
Q3: Which coupling reagents are recommended to minimize epimerization of this compound?
A3: For sterically hindered and epimerization-prone amino acids, it is advisable to use coupling reagents known for faster reaction rates and lower epimerization levels.[6] Uronium/aminium-based reagents like HATU, HBTU, and HCTU, especially when used with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), are generally preferred over carbodiimides like DCC.[4][7] HOAt is particularly effective at suppressing epimerization compared to HOBt.[4] For extremely challenging couplings, generating amino acid fluorides in situ can also be an effective strategy.[6]
Q4: How does the choice of base affect epimerization?
A4: The base plays a crucial role in the epimerization process. Strong, non-nucleophilic bases like diisopropylethylamine (DIEA) are commonly used, but their excess can promote epimerization.[8] For amino acids susceptible to racemization, weaker bases with increased steric hindrance, such as collidine or N-methylmorpholine (NMM), may be better alternatives to minimize epimerization.[5][8] It is also crucial to use the minimum necessary amount of base.
Q5: What analytical techniques can be used to detect and quantify the extent of epimerization?
A5: Several analytical techniques can be employed to separate and quantify the desired peptide from its epimer. The most widely used method is reverse-phase high-performance liquid chromatography (RP-HPLC) using a chiral stationary phase (CSP).[9] Other effective methods include capillary electrophoresis (CE) with a chiral selector and nuclear magnetic resonance (NMR) spectroscopy, which can sometimes distinguish between diastereomers without the need for chromatographic separation.[9][10] Tandem mass spectrometry (LC-MS/MS) can also be used to identify and characterize peptide epimers.[11][12]
Troubleshooting Guide
Issue: Significant epimerization of this compound detected after coupling.
| Potential Cause | Troubleshooting Action |
| Inappropriate Coupling Reagent | Switch to a uronium/aminium-based coupling reagent such as HATU, HBTU, or HCTU in combination with HOAt.[4] These reagents generally lead to faster coupling times and reduced epimerization. |
| Excessive Base | Reduce the amount of base (e.g., DIEA) to the minimum required for the reaction. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine.[5][8] |
| Prolonged Reaction Time | Optimize the coupling time. While complete coupling is necessary, excessively long reaction times can increase the risk of epimerization. Monitor the reaction progress to determine the optimal endpoint.[6] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Cooling the reaction mixture, for instance to 0°C, can significantly suppress the rate of epimerization.[4] |
| Inappropriate Solvent | The choice of solvent can influence the rate of epimerization. Polar aprotic solvents like DMF are common, but for particularly sensitive couplings, less polar solvents might be considered, although solubility can become an issue.[4] |
| Pre-activation Time | If pre-activation of the amino acid is part of the protocol, minimize the pre-activation time to reduce the window for epimerization of the activated species before it reacts with the amine. |
Experimental Protocols
Protocol 1: Chiral HPLC for Epimerization Analysis
This protocol outlines a general method for the analysis of epimerization using chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Cleave a small amount of the peptide from the solid support.
-
Dissolve the crude peptide in the initial mobile phase solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water) to a concentration of approximately 0.5 mg/mL.[9]
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Employ a chiral stationary phase (CSP) column suitable for peptide separations. The choice of column will depend on the specific peptide sequence.
-
-
Mobile Phase and Gradient:
-
Flow Rate and Detection:
-
Quantification:
-
Integrate the peak areas of the desired D-isomer and the undesired L-epimer.
-
Calculate the percentage of the epimer as: (Peak Area of L-epimer / (Peak Area of D-isomer + Peak Area of L-epimer)) * 100.[9]
-
Protocol 2: Recommended Coupling Procedure to Minimize Epimerization
This protocol provides a recommended procedure for the incorporation of this compound using HATU and DIEA with minimized epimerization risk.
-
Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Cocktail Preparation (perform immediately before adding to the resin):
-
In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HATU in DMF.
-
Add 4.0 equivalents of DIEA to the solution. Note: Use the minimum amount of base necessary and consider using a weaker base if epimerization persists.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling cocktail to the resin.
-
Mix the reaction at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended, but monitor for epimerization.[6]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Once the reaction is complete, filter the resin and wash it thoroughly with DMF, followed by DCM and then methanol to remove any residual reagents.
-
Visualizations
Caption: Mechanism of base-catalyzed epimerization during peptide coupling.
Caption: Troubleshooting workflow for addressing epimerization.
Caption: Experimental workflow for epimerization analysis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Peptides with Boc-2-bromo-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides containing Boc-2-bromo-D-phenylalanine. The incorporation of this non-canonical amino acid can significantly impact a peptide's physicochemical properties, often leading to aggregation and poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound often exhibit poor solubility?
A1: The solubility challenges primarily stem from the increased hydrophobicity imparted by the Boc (tert-butyloxycarbonyl) protecting group and the brominated phenyl ring of the amino acid.[1][2] The bulky, nonpolar nature of this modified residue can promote intermolecular hydrophobic interactions, leading to aggregation and reduced solubility in aqueous solutions.[3]
Q2: What is the first step I should take when my peptide containing this compound will not dissolve?
A2: Always begin by testing the solubility on a small aliquot of your lyophilized peptide to avoid wasting the entire sample.[4] The initial choice of solvent is critical. While aqueous buffers are often the desired final solvent for biological assays, they may not be suitable for the initial solubilization of a highly hydrophobic peptide.[4]
Q3: What are the recommended initial solvents for dissolving peptides with this compound?
A3: For highly hydrophobic peptides, it is recommended to start with a small amount of a strong organic solvent.[1] Commonly used organic solvents for initial dissolution include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1] After the peptide is dissolved in the organic solvent, the aqueous buffer can be added dropwise to the desired final concentration.[4]
Q4: How does the bromine atom at the 2-position of the phenylalanine ring affect solubility?
A4: The bromine atom at the 2-position (ortho-position) of the phenyl ring introduces significant steric and electronic effects.[5][] This can influence the peptide's conformation and its ability to form intermolecular hydrogen bonds, which are crucial for solubility in water. The increased size and hydrophobicity of the brominated ring can contribute to aggregation.[1]
Q5: Can sonication or warming help to dissolve my peptide?
A5: Yes, both techniques can be helpful. Brief sonication can help break up small aggregates and facilitate dissolution.[4] Gentle warming can also increase the solubility of some peptides, but care must be taken to avoid thermal degradation, especially for longer or more sensitive sequences.
Troubleshooting Guides
Issue 1: Peptide is Insoluble in Aqueous Buffers
Symptoms:
-
The lyophilized peptide does not dissolve when an aqueous buffer is added.
-
The solution appears cloudy or contains visible particulates.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or NMP before dilution with the initial mobile phase.[1] |
| 2 | pH Adjustment | For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[1] |
| 3 | Use of Chaotropic Agents | Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides.[1] |
| 4 | Test a Range of Co-solvents | Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides.[1] |
Issue 2: Peptide Precipitates During or After Purification by HPLC
Symptoms:
-
The peptide is soluble in the high organic mobile phase but precipitates as the aqueous component increases during the HPLC gradient.
-
Low recovery of the peptide from the column.
-
The purified peptide precipitates when the organic solvent is removed during lyophilization.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize HPLC Gradient | Use a shallower gradient to prevent the peptide from eluting in a highly concentrated, aggregation-prone state.[4] |
| 2 | Solvent Modification | For extremely hydrophobic peptides, adding a small percentage of isopropanol or trifluoroethanol to the mobile phase can improve solubility.[4] |
| 3 | Change the Stationary Phase | If using a C18 column, consider a stationary phase with a different selectivity, such as a C8, C4, or a phenyl-hexyl column.[1] |
| 4 | Post-Purification Handling | After purification, consider keeping a small percentage of an organic solvent like acetonitrile in the final solution before lyophilization to aid in redissolution. |
Quantitative Data on Peptide Solubility
While specific quantitative solubility data for a wide range of peptides containing this compound is not extensively published, the following table provides general guidelines for solvent selection based on peptide characteristics.
| Peptide Character | Recommended Initial Solvent | Example Protocol |
| Highly Hydrophobic (>50% hydrophobic residues) | 100% DMSO, DMF, or ACN, then dilute with aqueous buffer. | Dissolve 1 mg of peptide in 50 µL of DMSO. Slowly add 950 µL of PBS with vortexing. |
| Acidic (Net negative charge) | 0.1 M Ammonium Bicarbonate, then dilute with water. | Dissolve 1 mg of peptide in 100 µL of 0.1 M NH4HCO3. Adjust pH if necessary and dilute to the final volume with water.[4] |
| Basic (Net positive charge) | 10% Acetic Acid, then dilute with water. | Dissolve 1 mg of peptide in 100 µL of 10% Acetic Acid. Dilute to the final volume with water.[4] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing this compound
-
Initial Solubility Test: Weigh a small amount (e.g., 0.1 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Add Organic Solvent: Add a minimal volume (e.g., 10 µL) of high-purity DMSO or DMF to the tube. Vortex thoroughly to dissolve the peptide.
-
Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS) to the dissolved peptide solution in a stepwise manner, vortexing between each addition.
-
Observe for Precipitation: If the solution becomes cloudy or precipitation occurs, this indicates that the solubility limit in that buffer composition has been reached.
-
Sonication (Optional): If slight cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[4]
-
Scaling Up: Once the optimal conditions are determined, scale up the procedure for the entire sample.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines a general manual Boc-SPPS procedure.
-
Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., MBHA resin) in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5% diisopropylethylamine (DIEA) in DMF. Wash the resin with DMF.[7]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.[8]
Visualizations
Caption: Troubleshooting workflow for poor peptide solubility.
Caption: A generalized workflow for the synthesis of peptides using SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Boc-2-bromo-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-2-bromo-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can proceed through two primary routes: the Boc protection of 2-bromo-D-phenylalanine or the bromination of Boc-D-phenylalanine. Each route has a characteristic impurity profile.
-
Route 1: Boc protection of 2-bromo-D-phenylalanine:
-
Unreacted Starting Material: Residual 2-bromo-D-phenylalanine.
-
Reagent-Related Impurities: Excess di-tert-butyl dicarbonate (Boc-anhydride) and its primary byproduct, tert-butanol.[1]
-
Side-Reaction Products: Formation of N,N-di-Boc-2-bromo-D-phenylalanine and potential racemization to Boc-2-bromo-L-phenylalanine.
-
-
Route 2: Bromination of Boc-D-phenylalanine:
-
Unreacted Starting Material: Residual Boc-D-phenylalanine.
-
Regioisomeric Impurities: Formation of Boc-3-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine due to electrophilic aromatic substitution at the meta and para positions.
-
Over-bromination Products: Di-brominated species such as Boc-2,4-dibromo-D-phenylalanine.
-
Q2: How can I detect these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for assessing purity and quantifying impurities. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), typically provides good separation.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the L-isomer, a chiral stationary phase is necessary. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for separating N-protected amino acid enantiomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and identification of impurities. Specific proton and carbon chemical shifts can distinguish between the desired product and its isomers. For example, the aromatic proton patterns will differ significantly for the 2-bromo, 3-bromo, and 4-bromo isomers. Unreacted Boc-anhydride can be identified by a characteristic singlet in the 1H NMR spectrum around 1.46 ppm.[2][3]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown peaks in an HPLC chromatogram by providing the mass of the impurity.
Q3: What causes the formation of isomeric impurities during the bromination of Boc-D-phenylalanine?
A3: The formation of isomeric impurities is governed by the principles of electrophilic aromatic substitution. The substituent on the benzene ring directs the position of the incoming electrophile (bromine). The amino acid side chain is an ortho-, para-directing group. Therefore, during the bromination of Boc-D-phenylalanine, the bromine can add to the ortho (desired), meta, or para positions, leading to a mixture of isomers. The regioselectivity can be influenced by the reaction conditions, including the choice of brominating agent and solvent.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Boc Protection) | - Extend the reaction time. - Ensure the pH of the reaction mixture is basic (pH 9-10). - Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate. |
| Incomplete Reaction (Bromination) | - Increase the equivalents of the brominating agent. - Optimize the reaction temperature. - Choose a more appropriate solvent to improve solubility and reactivity. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Avoid overly vigorous washing that could lead to emulsion formation. |
| Side Reactions | - Monitor the reaction closely by TLC or HPLC to minimize the formation of byproducts. - Optimize reaction conditions (temperature, stoichiometry) to favor the desired product. |
Problem 2: Presence of Unreacted Starting Material
| Analytical Observation | Possible Cause | Suggested Solution |
| Peak corresponding to 2-bromo-D-phenylalanine in HPLC | Incomplete Boc protection. | - Re-subject the crude product to the reaction conditions with fresh reagents. - Purify the product using column chromatography. |
| Peak corresponding to Boc-D-phenylalanine in HPLC | Incomplete bromination. | - Increase the reaction time or temperature. - Add more brominating agent. - Purify the product using column chromatography or recrystallization. |
Problem 3: Presence of Isomeric Impurities (3-bromo and 4-bromo)
| Analytical Observation | Possible Cause | Suggested Solution |
| Multiple peaks with the same mass in LC-MS, and complex aromatic signals in 1H NMR. | Lack of regioselectivity during bromination. | - Optimize the bromination reaction conditions. The use of specific catalysts or solvent systems can improve regioselectivity. - Purify the product using preparative HPLC or careful column chromatography. The polarity differences between the isomers may allow for separation. |
Problem 4: High Levels of Reagent-Related Impurities
| Analytical Observation | Possible Cause | Suggested Solution |
| 1H NMR shows a singlet around 1.46 ppm. | Excess di-tert-butyl dicarbonate. | - During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze the excess Boc-anhydride. - Remove volatile impurities under high vacuum. |
| 1H NMR shows a singlet around 1.28 ppm. | tert-butanol byproduct. | - Remove tert-butanol by evaporation under reduced pressure. - Perform thorough aqueous washes during workup. |
Quantitative Data Summary
The following table summarizes the typical impurity levels that might be observed during the synthesis of this compound. These values are illustrative and can vary significantly based on the specific reaction conditions and purification methods employed.
| Impurity | Typical Level (before purification) | Analytical Method for Quantification |
| Unreacted 2-bromo-D-phenylalanine | 1-10% | HPLC-UV |
| Unreacted Boc-D-phenylalanine | 5-20% | HPLC-UV |
| Boc-3-bromo-D-phenylalanine | 5-15% | HPLC-UV, 1H NMR |
| Boc-4-bromo-D-phenylalanine | 10-30% | HPLC-UV, 1H NMR |
| Di-brominated products | 1-5% | LC-MS, HPLC-UV |
| Di-tert-butyl dicarbonate | < 5% (with proper workup) | 1H NMR |
| tert-butanol | < 2% (with proper workup) | 1H NMR, GC |
| Boc-2-bromo-L-phenylalanine | < 1% | Chiral HPLC |
Experimental Protocols
Protocol 1: Boc Protection of 2-bromo-D-phenylalanine
-
Dissolution: Dissolve 2-bromo-D-phenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove unreacted Boc-anhydride and tert-butanol.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Logical workflow for troubleshooting common impurities.
References
Technical Support Center: Analysis of Boc-2-bromo-D-phenylalanine and its Side Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-2-bromo-D-phenylalanine. It focuses on the analytical methods used to detect the target compound and its potential side products, offering detailed experimental protocols and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and side products encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several side products and impurities can arise from the starting materials, reaction conditions, and subsequent work-up procedures. Common impurities include:
-
Unreacted Starting Materials: Residual D-phenylalanine or Boc-anhydride.
-
Di-Boc Species: Formation of a di-protected phenylalanine where the carboxylic acid is also esterified with a tert-butyl group.
-
Isomeric Impurities: Contamination with other positional isomers of brominated phenylalanine (e.g., Boc-3-bromo-D-phenylalanine or Boc-4-bromo-D-phenylalanine) if the bromination step is not perfectly regioselective.
-
Debromination Product: Loss of the bromine atom to form Boc-D-phenylalanine.[1]
-
Oxidation Products: Oxidation of the amino acid, particularly if exposed to harsh conditions or certain reagents.[2]
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethyl acetate, dichloromethane) or reagents used in the synthesis and purification.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive analysis of this compound and its side products:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities, allowing for quantification and purity assessment. A reversed-phase C18 column is commonly used.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is crucial for identifying unknown impurities by their molecular weight.[3][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main product and can help in identifying and quantifying major impurities.[7][8]
Q3: How can I troubleshoot poor peak shape or resolution in my HPLC analysis?
A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds like this compound, a mobile phase with a pH below the pKa of the carboxylic acid group (typically around 2-3) can improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Ensure Proper Sample Dissolution: Make sure your sample is fully dissolved in the mobile phase or a compatible solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Flushing the column or replacing it may be necessary.
-
Optimize Gradient Program: If using a gradient, ensure it is optimized for the separation of your compounds of interest.
Troubleshooting Guides
HPLC Analysis:
Issue: Co-elution of isomeric impurities (e.g., Boc-3-bromo-D-phenylalanine).
Solution:
-
Modify the Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous component (e.g., change the buffer or its concentration).
-
Adjust the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Change the Stationary Phase: If resolution is still an issue, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase.
Mass Spectrometry Analysis:
Issue: In-source fragmentation of the Boc group, leading to a prominent peak for the unprotected 2-bromo-D-phenylalanine.
Solution:
-
Softer Ionization Conditions: If using electrospray ionization (ESI), reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.
-
Lower Source Temperature: High source temperatures can cause thermal degradation of the labile Boc group. Reducing the source temperature can mitigate this.
-
Use a Different Ionization Technique: If available, consider using a softer ionization method like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), though ESI is generally suitable.
Experimental Protocols
General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
General LC-MS Method for Impurity Identification
-
Chromatography: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Scan Range: Acquire data over a mass range that includes the expected molecular weights of the product and potential side products (e.g., m/z 100-500).
-
Data Analysis: Extract ion chromatograms for the expected m/z values of potential impurities to confirm their presence and determine their retention times.
Data Presentation
Table 1: Expected HPLC Retention Times and Mass Spectrometry Data for this compound and Potential Side Products.
| Compound | Expected Relative Retention Time (RRT) | [M+H]⁺ (m/z) | Bromine Isotopic Pattern |
| Boc-D-phenylalanine | ~0.85 | 266.14 | Absent |
| This compound | 1.00 | 344.05 / 346.05 | Present |
| Boc-3-bromo-D-phenylalanine | ~1.02 | 344.05 / 346.05 | Present |
| Boc-4-bromo-D-phenylalanine | ~1.05 | 344.05 / 346.05 | Present |
| Di-Boc-2-bromo-D-phenylalanine | >1.20 | 400.11 / 402.11 | Present |
Note: Relative Retention Times (RRTs) are approximate and will vary depending on the specific chromatographic conditions.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting guide for HPLC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. shopshimadzu.com [shopshimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Protected Phenylalanine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for protected phenylalanine derivatives, a crucial transformation in the synthesis of complex peptides and pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a protected phenylalanine derivative is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving protected phenylalanine can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen. Ensure they are fresh, have been stored under an inert atmosphere, and that your reaction is properly degassed.[1]
-
Reaction Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Quality: Boronic acids/esters can degrade over time, especially if they are electron-deficient.[1] Use fresh, high-purity reagents.
-
Choice of Base and Solvent: The base and solvent system is crucial and can significantly impact your yield by influencing catalyst activity and promoting side reactions.
Q2: I am observing significant racemization of my phenylalanine derivative during the coupling reaction. How can I prevent this?
A2: Racemization is a common issue with amino acid derivatives under basic conditions. To mitigate this:
-
Use Milder Bases: Strong bases can facilitate racemization. Consider using milder bases such as sodium succinate, K₃PO₄, or KF instead of stronger bases like Na₂CO₃.[2]
-
Optimize Ligand Choice: Certain ligands, such as SPhos, have been shown to suppress racemization in Suzuki couplings involving α-amino acids.[3][4]
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of racemization. However, this may also decrease the reaction rate, so optimization is key.[4]
Q3: My starting boronic acid appears to be decomposing during the reaction, leading to low conversion. What is happening and how can I address it?
A3: You are likely observing protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] This is especially common with electron-deficient boronic acids. To minimize this:
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1] These reagents often release the boronic acid slowly, minimizing its concentration and the rate of protodeboronation.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions with a suitable base can be beneficial.[1]
-
Minimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q4: My N-Fmoc protecting group is being cleaved under the reaction conditions. What can I do?
A4: The Fmoc group is known to be labile to basic conditions commonly used in Suzuki couplings. If you are observing Fmoc deprotection:
-
Lower the Temperature: At elevated temperatures (e.g., 80 °C), Fmoc deprotection can occur with bases like K₂CO₃. Lowering the temperature to around 40 °C can prevent this, although it may lead to longer reaction times and lower conversion.[4]
-
Choose a Weaker Base: Switching to a milder base may be compatible with the Fmoc group while still promoting the catalytic cycle.
-
Consider an Alternative Protecting Group: If the reaction conditions cannot be made mild enough, consider using a more robust protecting group such as Boc (tert-butoxycarbonyl), which is generally more stable under Suzuki coupling conditions.
Troubleshooting Guides
Problem 1: Low or No Product Formation
This guide will help you diagnose the potential causes of low or no product formation in your Suzuki coupling reaction.
Problem 2: Presence of Significant Side Products
This guide addresses common side reactions such as protodeboronation and homocoupling.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to guide your optimization process.
Table 1: Effect of Base on Yield and Racemization
| Entry | Protected Amino Acid | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | Boc-Tyr(OTf)-OMe | Na₂CO₃ | DMF | 80 | - | 66 | [4] |
| 2 | Boc-Tyr(OTf)-OMe | Na-succinate | - | - | Lower | High | [2] |
| 3 | Boc-4-iodo-Phe | K₂CO₃ | Dioxane/H₂O | 80 | 85 | >98 | [5] |
| 4 | Fmoc-4-bromo-Phe | K₂CO₃ | iPrOH/H₂O | 80 | - (Fmoc deprotection) | - | [4] |
| 5 | Fmoc-4-bromo-Phe | K₂CO₃ | iPrOH/H₂O | 40 | 80 (conversion) | No deprotection | [4] |
Table 2: Influence of Catalyst and Ligand on Reaction Efficiency
| Entry | Substrates | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Boc-p-iodo-Phe + Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [3] |
| 2 | 4-Iodo-Phe derivative + Arylboronic acid | Pd(OAc)₂ (2) | L3 (a pyrimidine-based ligand) | Borate Buffer | Aqueous | 37 | 87 | [5] |
| 3 | N-Ac-4-bromo-Phe + Arylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 100 | 92 | [6] |
| 4 | Fmoc-4-bromo-Phe + Arylboronic acid | PdCl₂ (5) | - | Na₂CO₃ | THF/Ethylene Glycol | 66 | 81 | [4] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Boc-Protected Phenylalanine Derivative
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Boc-protected halo-phenylalanine derivative (e.g., Boc-4-iodo-L-phenylalanine methyl ester) (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if using an aqueous system)
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cleavage Cocktails for Bromo-phenylalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage of peptides containing bromo-phenylalanine (Br-Phe). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for peptides containing bromo-phenylalanine?
A1: The most common approach for cleaving peptides, including those with bromo-phenylalanine, from a solid support resin is treatment with a strong acid, typically trifluoroacetic acid (TFA). A standard and widely used cleavage cocktail consists of a mixture of TFA, a scavenger, and water. A common general-purpose cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).[1][2]
Q2: Why are scavengers necessary in the cleavage cocktail for bromo-phenylalanine peptides?
A2: During TFA-mediated cleavage, highly reactive carbocations are generated from the removal of side-chain protecting groups and the resin linker.[2] These carbocations can cause unwanted side reactions, such as alkylation or modification of nucleophilic amino acid residues. Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying the target peptide and thus improving the purity of the crude product.[2]
Q3: Are there specific side reactions to be aware of when cleaving peptides with bromo-phenylalanine?
A3: While bromo-phenylalanine is generally stable under standard solid-phase peptide synthesis (SPPS) and cleavage conditions, the carbon-bromine bond can be susceptible to cleavage, leading to debromination. This can result in the formation of a phenylalanine-containing peptide as a byproduct. The presence of strong nucleophiles or certain scavengers in the cleavage cocktail could potentially influence this side reaction, although specific quantitative data is limited. The primary concern remains the prevention of side reactions on other sensitive amino acid residues within the peptide sequence.
Q4: How does the presence of bromo-phenylalanine affect the analysis of the cleaved peptide by mass spectrometry?
A4: The incorporation of bromo-phenylalanine has two main consequences for mass spectrometry analysis. First, it increases the monoisotopic mass of the phenylalanine residue by approximately 78.9 Da. Second, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern for any peptide or fragment ion containing bromo-phenylalanine, with two peaks of roughly equal intensity separated by approximately 2 Da. This unique isotopic signature is a powerful tool for confirming the successful incorporation of bromo-phenylalanine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin. | - Increase the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure the cleavage cocktail volume is sufficient (e.g., 10 mL per 0.1 mmol of resin).- Perform a post-cleavage wash of the resin with a small amount of fresh TFA to recover any remaining peptide. | [3] |
| Poor precipitation of the peptide in cold ether. | - Short or hydrophobic peptides may not precipitate well. Try concentrating the TFA solution under a stream of nitrogen before adding to cold ether.- Use a larger volume of cold diethyl ether (at least 10 times the volume of the TFA solution).- If diethyl ether is ineffective, try a mixture of ether and hexane. | [4] | |
| Presence of Unexpected Peaks in HPLC/Mass Spectrum | Side reactions during cleavage (e.g., alkylation of sensitive residues like Trp, Met, Cys). | - Ensure the appropriate scavenger cocktail is used based on the peptide sequence. For peptides with multiple sensitive residues, a more robust cocktail like Reagent K may be necessary.- Use fresh, high-quality TFA and scavengers. | [2][5] |
| Debromination of bromo-phenylalanine. | - While not extensively documented, minimizing cleavage time and using milder scavenger conditions where appropriate may help. Triisopropylsilane (TIS) is a common scavenger that is generally effective and less harsh than some thiol-based scavengers. | ||
| Incomplete Removal of Side-Chain Protecting Groups | Insufficient cleavage time or inappropriate cleavage cocktail. | - Extend the cleavage reaction time.- For difficult-to-remove protecting groups (e.g., on Arginine), a stronger cleavage cocktail such as Reagent K may be required. | [5] |
Quantitative Data on Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Primary Use | Expected Purity for Peptides with Sensitive Residues (General Estimate) | Citation |
| Standard TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | General purpose for peptides without highly sensitive residues like Cys or Met. | 70-90% | [1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A milder, low-odor alternative to Reagent K, useful when trityl-based protecting groups are present. | 85-95% | [6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys. | 90-97% | [2][6] |
| Reagent L | 88% TFA, 5% Water, 5% Dithiothreitol (w/v), 2% TIS | A low-odor cocktail where DTT replaces EDT and thioanisole. | 85-95% | [6] |
Note: The expected purity is an estimate and can vary significantly depending on the peptide sequence, length, and the presence of other sensitive residues.
Experimental Protocols
Protocol 1: Standard Cleavage of a Bromo-phenylalanine Peptide using TFA/TIS/Water
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Wash the resin with DCM (3-5 times) to swell it and remove any residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[3]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[3]
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[3]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing at least 10 times the volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.[3]
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Cleavage using Reagent B
Materials:
-
Peptide-resin (dried)
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v)
-
Cold methyl t-butyl ether
-
Dichloromethane (DCM)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Suspend the resin in Reagent B (approximately 100 µL per mg of peptide-resin).
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the resin and wash with a small amount of additional Reagent B.
-
Combine the filtrates and cool to 4°C.
-
Precipitate the crude peptide by adding cold methyl t-butyl ether (3 times the volume of the combined filtrates).
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold methyl t-butyl ether and dry under vacuum.
Protocol 3: RP-HPLC Analysis of Crude Bromo-phenylalanine Peptide
Materials:
-
Crude peptide pellet
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Centrifuge the sample to remove any insoluble material.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions for further analysis by mass spectrometry to confirm the identity and purity of the peptide.[7]
Visualizations
Caption: Standard experimental workflow for the cleavage and isolation of a bromo-phenylalanine peptide.
Caption: Logical relationship demonstrating the role of scavengers in preventing side reactions during TFA cleavage.
Caption: A logical workflow for troubleshooting low peptide yield after cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-2-bromo-D-phenylalanine vs. Boc-4-bromo-D-phenylalanine in Synthesis
For researchers and professionals in drug development, the strategic selection of unnatural amino acid building blocks is critical for synthesizing novel peptides and complex molecules. Boc-protected brominated D-phenylalanine derivatives are particularly valuable, as the bromine atom provides a versatile handle for post-synthetic modifications via cross-coupling chemistry. The choice between Boc-2-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine, however, is not trivial. The isomeric position of the bromine atom—ortho versus para—profoundly influences steric hindrance, reactivity, and the ultimate biological activity of the final product. This guide provides an objective, data-supported comparison to inform the selection process.
Chemical Properties and Reactivity Overview
The fundamental difference between these two isomers lies in the accessibility of the carbon-bromine bond. In Boc-4-bromo-D-phenylalanine, the bromine atom is in the para position, making it sterically unhindered and readily available for catalytic reactions. In contrast, the ortho-position of the bromine in this compound places it adjacent to the bulky amino acid side chain, creating significant steric hindrance that impacts its reactivity in cross-coupling reactions.
This steric impediment is a critical factor in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings. The oxidative addition of the aryl bromide to the palladium(0) catalyst, a rate-determining step, is significantly slower for ortho-substituted substrates.[1][2] Consequently, reactions involving this compound often require more forcing conditions, specialized bulky ligands, or higher catalyst loadings to achieve comparable yields to its 4-bromo counterpart.[2][3][4]
Comparative Data in Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are scarce in published literature, a clear trend emerges from studies on ortho- vs. para-substituted aryl halides. The para-substituted isomers consistently provide higher yields under standard conditions.
Table 1: Expected Yields and Conditions in Suzuki-Miyaura Coupling
| Feature | Boc-4-bromo-D-phenylalanine (para) | This compound (ortho) |
| Expected Yield | Good to Excellent (>80%) | Moderate to Good (40-80%) |
| Reaction Conditions | Standard catalysts (e.g., Pd(PPh₃)₄), milder temperatures (80-100 °C) | Requires specialized bulky, electron-rich ligands (e.g., SPhos, AntPhos) and potentially higher temperatures (>100 °C).[5] |
| Catalyst Loading | Standard (1-5 mol%) | Often requires higher catalyst loading (>5 mol%).[2][4] |
| Key Challenge | Generally robust and high-yielding. | Overcoming steric hindrance to facilitate oxidative addition.[5][6] |
Table 2: Expected Reactivity in Sonogashira Coupling
| Feature | Boc-4-bromo-D-phenylalanine (para) | This compound (ortho) |
| Expected Yield | Good to Excellent | Lower and more variable |
| Reaction Conditions | Standard Pd/Cu catalysis, mild temperatures. | Often requires copper-free conditions to minimize side reactions like Glaser coupling, and more sterically demanding phosphine ligands.[1][2] |
| Substrate Limitation | Generally tolerant of various alkynes. | Reactivity is highly sensitive to the steric bulk of both the alkyne and the phosphine ligand.[2][3] |
| Key Challenge | Standard optimization. | Significant steric clash between the ortho-substituent, the catalyst, and the incoming alkyne.[1] |
Impact on Biological Activity and Peptide Conformation
The choice of isomer extends beyond synthetic feasibility; it can directly influence the biological properties of the final molecule. The position of the bromine atom alters the shape and electronic distribution of the amino acid side chain, which can affect peptide conformation and binding affinity to biological targets.
Incorporating the D-enantiomer of these amino acids is a common strategy to increase peptide resistance to enzymatic degradation, thereby extending their in vivo half-life.[7][8] The bromine atom itself can further enhance binding through halogen bonding and by increasing lipophilicity.[9]
A notable study on the L-type amino acid transporter 1 (LAT1) provides a clear example of the differential biological impact. It was found that ortho-substitution (2-iodo-L-phenylalanine) led to the highest binding affinity for the transporter but at the cost of a reduced transport velocity, a phenomenon attributed to the increased bulkiness of the side chain.[10] This suggests that while this compound might offer tighter binding in some contexts due to its conformational constraints, it could also hinder dynamic processes.
Table 3: Comparative Effects on Peptide Properties
| Property | Effect of 4-Bromo (para) Substitution | Effect of 2-Bromo (ortho) Substitution |
| Peptide Conformation | Induces moderate conformational restriction. | Imposes significant conformational restriction due to steric bulk. |
| Binding Affinity | Can enhance affinity through halogen bonding and increased hydrophobicity.[9][11] | May enhance affinity through pre-organization into a favorable binding conformation, but can also cause detrimental steric clashes.[10][11] |
| Metabolic Stability | D-configuration enhances stability.[8] | D-configuration enhances stability. The ortho-bromo group may offer additional shielding from proteases. |
| Potential Application | General purpose modification for enhancing potency and providing a reactive handle. | Useful for creating highly constrained peptides to mimic specific secondary structures or for targeting sterically demanding binding pockets. |
Experimental Protocols
The following are representative protocols. Researchers should note that optimization is often necessary, especially for the more challenging 2-bromo isomer.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Boc-4-bromo-D-phenylalanine
This protocol is adapted from standard procedures for aryl bromides.[12][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Boc-4-bromo-D-phenylalanine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio), to achieve a concentration of 0.1-0.5 M with respect to the starting amino acid.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Brominated Phenylalanine Derivative
This protocol outlines the manual synthesis using Fmoc/tBu chemistry for incorporating either brominated isomer into a peptide chain.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected bromophenylalanine (2.0-3.0 equiv relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equiv) and a base (e.g., DIEA, 6.0 equiv) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Note: For the sterically hindered Fmoc-2-bromo-D-phenylalanine, a double coupling or extended reaction time (up to 4 hours) may be necessary to ensure complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Decision-Making Workflow
The selection between the 2-bromo and 4-bromo isomers is a strategic choice based on the desired outcome of the synthesis. The following diagram illustrates a logical workflow for this decision process.
Conclusion
Boc-4-bromo-D-phenylalanine is the superior choice for general applications where the bromine atom is intended as a reliable synthetic handle for high-yield cross-coupling reactions with minimal steric hindrance. Its reactivity profile is predictable and compatible with standard catalytic systems.
This compound, in contrast, is a specialist's tool. Its utility lies in the synthesis of sterically crowded or highly constrained molecules where the ortho-substitution is a deliberate design element to enforce a specific conformation. Researchers opting for this isomer must be prepared to invest in significant reaction optimization, including the use of specialized ligands and potentially more robust reaction conditions, to overcome the inherent steric challenges. The choice, therefore, hinges on a careful balance between synthetic accessibility and the desired structural and biological properties of the final product.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: 2-Bromo-D-phenylalanine vs. 2-Iodo-D-phenylalanine in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of novel therapeutic design and synthesis. Halogenated derivatives of D-phenylalanine, specifically 2-bromo-D-phenylalanine and 2-iodo-D-phenylalanine, have emerged as valuable tools in peptide and medicinal chemistry. Their D-configuration offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in-vivo stability of peptide-based drugs. This guide provides a comprehensive comparison of these two unnatural amino acids, supported by experimental data, to inform their strategic application.
The primary distinction between 2-bromo-D-phenylalanine and 2-iodo-D-phenylalanine lies in the differing properties of the bromine and iodine substituents. These differences manifest in their chemical reactivity, biological interactions, and suitability for specific applications. While both are instrumental in modern drug discovery, a nuanced understanding of their respective advantages is crucial for optimal utilization.
I. Comparative Analysis of Physicochemical and Biological Properties
A side-by-side comparison reveals the distinct advantages of each molecule, guiding the researcher toward the most suitable choice for their specific application.
| Property | 2-Bromo-D-phenylalanine | 2-Iodo-D-phenylalanine | Advantage of 2-Bromo-D-phenylalanine |
| Chemical Reactivity in Cross-Coupling | Lower reactivity than iodo-derivatives, often requiring more stringent reaction conditions.[1] | Higher reactivity due to the weaker carbon-iodine bond, facilitating milder reaction conditions and often higher yields in palladium-catalyzed cross-coupling reactions.[1][2] | Greater stability can be advantageous in multi-step syntheses where the halogen is intended to remain intact through various reaction conditions. |
| Metabolic Stability | Incorporation into peptides confers significant resistance to proteolytic degradation due to the D-configuration.[3][4] | Incorporation into peptides confers significant resistance to proteolytic degradation due to the D-configuration.[3][4] | Both offer a significant advantage over their L-isomers in terms of metabolic stability. |
| Biological Targeting (LAT1 Affinity) | Data not widely available, but the trend for halogenated phenylalanines suggests a lower binding affinity to the L-type amino acid transporter 1 (LAT1) compared to the iodo-analog.[5][6] | Exhibits markedly improved affinity and selectivity for the LAT1 transporter, which is overexpressed in many cancer cells.[5][6][7][8] | Less specific targeting to LAT1 could be beneficial in applications where broad distribution is desired, or off-target effects mediated by LAT1 are a concern. |
| Application in Imaging | Not typically used for imaging applications. | The iodine atom can be readily substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) and other imaging modalities. | Not applicable. |
| Cost and Availability | Generally more cost-effective and readily available from a wider range of suppliers. | Typically more expensive and may have more limited availability. | Lower cost and broader availability make it a more economical choice for large-scale synthesis and initial screening studies. |
II. Performance in Synthetic Applications: A Data-Driven Comparison
The choice between 2-bromo- and 2-iodo-D-phenylalanine often hinges on their performance in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The following table illustrates the generally observed trend of higher reactivity for aryl iodides compared to aryl bromides in Suzuki-Miyaura cross-coupling reactions. While this data is not specific to the 2-substituted D-phenylalanine enantiomers, it is representative of the expected reactivity.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Aryl Iodide | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 80°C, 2h | 95 |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 80°C, 2h | 65 |
This data is illustrative and compiled from studies on analogous heterocyclic systems to demonstrate the general reactivity trend.[2]
Table 2: Binding Affinity to L-type Amino Acid Transporter 1 (LAT1)
The following data for the L-isomers highlights the significant impact of the halogen substituent at the 2-position on the binding affinity to the LAT1 transporter. It is anticipated that the D-isomers would follow a similar trend.
| Compound | LAT1 Inhibition (IC₅₀, µM) |
| L-Phenylalanine | >100 |
| 2-Iodo-L-phenylalanine | 10-30 |
Data from inhibition of L-[¹⁴C]leucine uptake in HEK293-hLAT1 cells.[5][7]
III. Experimental Protocols
Protocol 1: Incorporation of Halogenated D-Phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating a single 2-bromo-D-phenylalanine or 2-iodo-D-phenylalanine residue into a peptide chain.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-2-bromo-D-phenylalanine-OH or Fmoc-2-iodo-D-phenylalanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) / OxymaPure® or HATU/DIPEA
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents), including the halogenated D-phenylalanine, with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.
-
Alternatively, use HATU (2.9 equivalents) and DIPEA (6 equivalents) for activation.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature. For the sterically hindered halogenated amino acids, a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether (3x).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and/or MALDI-TOF mass spectrometry.[9][10][11][12][13]
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing 2-Bromo-D-phenylalanine
This protocol describes a palladium-catalyzed Suzuki-Miyaura reaction to modify the 2-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing 2-bromo-D-phenylalanine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent for 30 minutes.
-
Degassing: Degas the resin suspension by bubbling with nitrogen or argon for 15 minutes.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid (5 equivalents), palladium catalyst (0.1 equivalents), ligand (0.2 equivalents), and base (5 equivalents) in the reaction solvent.
-
Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.[9][14][15]
IV. Visualizing Workflows and Pathways
V. Conclusion
2-Iodo-D-phenylalanine is the preferred choice when:
-
High reactivity in cross-coupling reactions is required to synthesize complex bi-aryl structures under mild conditions.
-
Targeted delivery to cancer cells via the LAT1 transporter is a key aspect of the therapeutic strategy.
-
The introduction of a radiolabel for imaging studies is desired.
2-Bromo-D-phenylalanine presents a significant advantage when:
-
Cost and availability are critical factors, particularly for large-scale synthesis.
-
Greater stability of the halogenated aromatic ring is needed during multi-step synthetic sequences.
-
Non-specific targeting is preferred, or LAT1-mediated uptake is to be avoided.
By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision on which of these valuable building blocks will best serve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Confirming Boc-2-bromo-D-phenylalanine Incorporation: A Comparative NMR Analysis Guide
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into peptides and proteins is a critical step in designing novel therapeutics and research tools. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods to confirm the incorporation of Boc-2-bromo-D-phenylalanine, with Boc-4-bromo-D-phenylalanine as a comparative alternative. Detailed experimental protocols and data analysis workflows are presented to ensure accurate and efficient verification.
The site-specific incorporation of this compound introduces a unique chemical handle and a heavy atom into a peptide sequence, enabling a range of applications from structural studies to the development of targeted therapies. However, verifying the successful and site-specific incorporation of this unnatural amino acid is paramount. NMR spectroscopy offers a powerful, non-destructive method to obtain atomic-level information, providing unambiguous confirmation of incorporation.
Comparative NMR Data Analysis
The key to confirming the incorporation of this compound lies in identifying its unique NMR signature within the peptide. This signature is primarily defined by the chemical shifts of the protons and carbons of the amino acid. The bromine atom's electron-withdrawing and steric effects cause characteristic shifts in the signals of the nearby aromatic and aliphatic protons and carbons.
Due to the limited availability of public experimental NMR data for this compound and its 4-bromo isomer, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions provide a valuable reference for analyzing experimental data. For comparison, experimental data for the parent compound, Boc-L-phenylalanine, is also included.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Boc-L-phenylalanine (Experimental) | This compound (Predicted) | Boc-4-bromo-D-phenylalanine (Predicted) |
| Hα | 4.3 - 4.6 | ~4.7 | ~4.6 |
| Hβ | 3.0 - 3.2 | ~3.3 (diastereotopic) | ~3.1 (diastereotopic) |
| Aromatic Hs | 7.2 - 7.4 | 7.1 - 7.6 (complex multiplet) | ~7.2 (d), ~7.5 (d) |
| Boc (CH₃) | ~1.4 | ~1.4 | ~1.4 |
| NH | ~5.0 | ~5.1 | ~5.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Boc-L-phenylalanine (Experimental) | This compound (Predicted) | Boc-4-bromo-D-phenylalanine (Predicted) |
| C=O (Boc) | ~155 | ~155 | ~155 |
| C(CH₃)₃ | ~80 | ~80 | ~80 |
| Cα | ~55 | ~54 | ~55 |
| Cβ | ~38 | ~39 | ~37 |
| Aromatic C1 (ipso) | ~137 | ~136 | ~136 |
| Aromatic C2 | ~129 | ~124 (C-Br) | ~132 |
| Aromatic C3 | ~128 | ~133 | ~132 |
| Aromatic C4 | ~127 | ~128 | ~122 (C-Br) |
| Aromatic C5 | ~128 | ~129 | ~132 |
| Aromatic C6 | ~129 | ~130 | ~132 |
| COOH | ~176 | ~175 | ~175 |
Experimental Protocols
Accurate NMR data acquisition begins with meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Dissolve the Peptide: Dissolve 1-5 mg of the purified peptide containing the unnatural amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility and the desired exchange of labile protons.
-
Adjust pH: For aqueous samples, adjust the pH to a range of 4-6 to minimize the exchange rate of amide protons, which is crucial for many 2D NMR experiments.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a known internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
NMR Data Acquisition
The following experiments are recommended for confirming the incorporation of this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: This provides a general overview of the sample's purity and the presence of the aromatic and Boc group protons.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for assigning the spin systems of the amino acid residues.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the complete assignment of individual amino acid residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is a key experiment for confirming the presence of the brominated phenylalanine by identifying the unique chemical shifts of its carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This experiment is crucial for confirming the connectivity between the backbone and the aromatic side chain of the incorporated amino acid.
Table 3: Typical NMR Spectrometer Parameters (Bruker)
| Parameter | 1D ¹H | 2D COSY | 2D TOCSY | 2D HSQC | 2D HMBC |
| Pulse Program | zg30 | cosygpppqf | mlevphpr.2 | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (F2, ¹H) | 12 ppm | 12 ppm | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | - | 12 ppm | 12 ppm | 165 ppm (¹³C) | 220 ppm (¹³C) |
| Number of Scans | 16-64 | 2-8 | 4-16 | 8-32 | 16-64 |
| Relaxation Delay | 2 s | 1.5 s | 1.5 s | 1.5 s | 1.5 s |
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for confirming the incorporation of this compound.
Caption: Experimental workflow for confirming unnatural amino acid incorporation.
Caption: Logical workflow for NMR data analysis to confirm incorporation.
By following this guide, researchers can confidently and accurately verify the incorporation of this compound into their peptides, paving the way for further downstream applications. The combination of 1D and 2D NMR techniques provides a robust and detailed characterization that is essential for high-quality research and development.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing 2-bromo-D-phenylalanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 2-bromo-D-phenylalanine into peptides is a critical strategy for enhancing therapeutic properties. However, this modification necessitates robust analytical validation. This guide provides an objective comparison of mass spectrometry-based validation of peptides containing 2-bromo-D-phenylalanine with alternative analytical techniques, supported by detailed experimental protocols and data interpretation guidelines.
The introduction of a bromine atom and the D-stereochemistry of 2-bromo-D-phenylalanine present unique analytical challenges and opportunities. Mass spectrometry (MS) stands as a cornerstone for the characterization of these modified peptides, offering high sensitivity and detailed structural information. When coupled with liquid chromatography (LC), it provides a powerful platform for identification, sequencing, and purity assessment.
Comparative Analysis of Analytical Techniques
A comprehensive validation strategy for peptides incorporating 2-bromo-D-phenylalanine often involves a multi-pronged approach. While mass spectrometry is indispensable for confirming molecular weight and sequence, it is often complemented by other techniques to provide a complete analytical picture.
| Technique | Primary Application | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight determination, peptide sequencing, impurity identification. | High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures. | Cannot distinguish between stereoisomers (D- vs. L-amino acids) without specialized methods. Ionization efficiency can vary. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of diastereomers, and quantification. | Excellent for assessing purity and separating stereoisomers when using a chiral column. | Does not provide direct molecular weight or sequence information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Three-dimensional structure determination in solution. | Provides detailed information on peptide conformation and folding. | Lower sensitivity compared to MS, requires larger sample amounts, and data analysis can be complex. |
| Edman Degradation | N-terminal amino acid sequencing. | Provides direct sequence information from the N-terminus. | Insensitive to stereochemistry, less suitable for complex mixtures, and can be time-consuming. |
In-Depth Analysis by Mass Spectrometry
The presence of the 2-bromo-D-phenylalanine residue imparts distinct characteristics to a peptide's mass spectrometric behavior.
-
Increased Mass: The bromine atom significantly increases the mass of the phenylalanine residue, leading to a predictable mass shift in the peptide.
-
Isotopic Signature: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum for any peptide containing this residue, with two peaks of roughly equal intensity separated by 2 Da. This signature is a powerful tool for confirming the presence of the brominated amino acid.
-
Fragmentation Pattern: During tandem mass spectrometry (MS/MS), peptides fragment in predictable ways, primarily at the peptide bonds, generating b- and y-ions. The presence of the bulky and electronegative bromine atom on the phenyl ring can influence the fragmentation pattern, potentially leading to characteristic fragment ions that can aid in sequence validation. While specific fragmentation data for 2-bromo-D-phenylalanine is not extensively published, general principles of peptide fragmentation apply. The b- and y-ion series will be shifted by the mass of the 2-bromo-D-phenylalanine residue.
Hypothetical Comparative Data
To illustrate the expected outcomes of a comparative analysis, the following table presents hypothetical data for a model peptide containing L-phenylalanine versus one with 2-bromo-D-phenylalanine.
| Parameter | Peptide with L-Phenylalanine | Peptide with 2-bromo-D-phenylalanine | Key Observations |
| Monoisotopic Mass (Da) | 1500.75 | 1655.65 | Increased mass due to the bromine atom and the different stereochemistry does not alter the mass. |
| Observed m/z [M+H]⁺ | 1501.76 | 1656.66 (with a corresponding peak at 1658.66) | The characteristic isotopic pattern of bromine is observed for the modified peptide. |
| Key MS/MS Fragment Ion | y7 = 850.42 | y7 = 1005.32 | The fragment ion containing the modified residue shows the expected mass shift. |
| Serum Half-life (t½) | 20 minutes | > 300 minutes | The D-amino acid confers significant resistance to proteolytic degradation.[1][2] |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following provides a detailed methodology for the LC-MS/MS validation of a peptide containing 2-bromo-D-phenylalanine.
Protocol: LC-MS/MS Analysis of a Peptide Containing 2-bromo-D-phenylalanine
1. Sample Preparation:
-
Peptide Solubilization: Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Vortexing: Gently vortex the solution to ensure the peptide is fully dissolved.
-
Dilution: Further dilute the stock solution with the initial mobile phase to an appropriate concentration for injection (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC):
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended for accurate mass measurements.[3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 (Full Scan) Analysis: Acquire full scan mass spectra from m/z 100 to 2000 to determine the m/z of the intact peptide and observe the characteristic bromine isotopic pattern.
-
MS/MS (Tandem MS) Analysis:
-
Select the precursor ion corresponding to the peptide of interest for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Optimize collision energy to obtain a rich fragmentation spectrum.
-
Acquire MS/MS spectra to generate b- and y-ion series for sequence confirmation.
-
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools).
-
Confirm the mass of the intact peptide and the presence of the bromine isotopic signature in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Verify the peptide sequence by matching the observed fragment ions to the theoretical fragmentation pattern of the peptide containing 2-bromo-D-phenylalanine.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and logical workflows involved in the validation process.
Caption: Experimental workflow for the synthesis and validation of peptides containing 2-bromo-D-phenylalanine.
Caption: Logical workflow of tandem mass spectrometry for peptide sequencing.
References
A Comparative Guide to the Biological Activity of Peptides With and Without 2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids into peptide scaffolds is a powerful tool in medicinal chemistry to enhance therapeutic properties. This guide provides a comparative analysis of the biological activity of peptides containing 2-bromo-D-phenylalanine versus their counterparts with L-phenylalanine or non-brominated D-phenylalanine. While direct comparative studies with quantitative data for 2-bromo-D-phenylalanine are limited in publicly available literature, this guide extrapolates expected outcomes based on the well-established principles of D-amino acid incorporation and halogenation of phenylalanine residues.[1][2][3]
The introduction of 2-bromo-D-phenylalanine into a peptide sequence can elicit profound changes in its biological activity due to a combination of steric, electronic, and conformational effects. The D-configuration of the amino acid enhances resistance to enzymatic degradation, while the bromine atom at the ortho position of the phenyl ring can influence receptor binding affinity and specificity.[4][5]
Data Presentation: Comparative Analysis of Biological Activity
The following tables summarize the anticipated quantitative differences in biological activity between a hypothetical native peptide containing L-phenylalanine, its D-phenylalanine analog, and its 2-bromo-D-phenylalanine-modified counterpart. These values are illustrative and serve to highlight the expected trends upon modification.
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
| Peptide Variant | Native Peptide (with L-Phe) | D-Phe Peptide | 2-bromo-D-Phe Peptide |
| Receptor A | 50 | 75 | 25 |
| Receptor B | 100 | 120 | 450 |
Note: The introduction of a D-amino acid may slightly decrease binding affinity due to conformational changes. The addition of a bromine atom can either enhance or decrease affinity depending on the specific interactions within the receptor's binding pocket. In this hypothetical scenario, it enhances affinity for Receptor A while decreasing it for Receptor B, indicating a change in selectivity.
Table 2: Comparative Enzymatic Stability (Half-life in minutes)
| Peptide Variant | Native Peptide (with L-Phe) | D-Phe Peptide | 2-bromo-D-Phe Peptide |
| In Human Serum | 15 | >240 | >240 |
| In presence of Trypsin | 30 | >360 | >360 |
Note: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a dramatically increased half-life in biological fluids and in the presence of specific enzymes.[1][6]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Peptide Variant | Native Peptide (with L-Phe) | D-Phe Peptide | 2-bromo-D-Phe Peptide |
| E. coli | 32 | 32 | 16 |
| S. aureus | 16 | 16 | 8 |
Note: The antimicrobial activity of peptides is often related to their ability to disrupt cell membranes. The incorporation of a halogen atom can enhance this activity by increasing the hydrophobicity and altering the electronic properties of the peptide.[7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of peptides with and without 2-bromo-D-phenylalanine.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (L-phenylalanine, D-phenylalanine, or 2-bromo-D-phenylalanine) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base such as diisopropylethylamine (DIPEA) and add the mixture to the resin. Agitate for 1-2 hours.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of the peptides to a target receptor.[10][11][12]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor, the cell membrane preparation, and varying concentrations of the competitor peptides (native, D-Phe, and 2-bromo-D-Phe).
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 (the concentration of peptide that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Enzymatic Stability Assay
This assay measures the half-life of the peptides in the presence of proteases or in serum.[6]
-
Peptide Solutions: Prepare stock solutions of each peptide in a suitable buffer (e.g., PBS).
-
Reaction Mixture: In separate tubes, mix the peptide solution with either human serum or a solution of a specific protease (e.g., trypsin).
-
Incubation: Incubate the mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction tube and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t1/2) for each peptide.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[13][14][15]
-
Bacterial Culture: Grow the bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Peptide Dilutions: Prepare a series of two-fold dilutions of each peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the bacteria to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Mandatory Visualization
Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Generalized signaling pathway for a peptide binding to a G-protein coupled receptor (GPCR).
Logical flow of how modifications impact peptide activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Discovery of dipeptides with high affinity to the specific binding site for substance P1-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.tulane.edu [www2.tulane.edu]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Rationally Designed Physico-Chemical Variants of the Peptide PuroA on Biocidal Activity towards Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Consequences of 2-Bromo-D-Phenylalanine Incorporation in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to modulate the structural and, consequently, the functional properties of peptides. This guide provides a comparative analysis of the structural impact of incorporating 2-bromo-D-phenylalanine into a peptide backbone. Due to the limited direct experimental data on this specific modification, this guide synthesizes information from studies on related halogenated and D-amino acid-containing peptides to project the likely structural alterations and provides detailed experimental protocols for empirical validation.
The introduction of 2-bromo-D-phenylalanine, a non-proteinogenic amino acid, can profoundly influence a peptide's conformation, stability, and biological activity. The bromine atom at the ortho position of the phenyl ring introduces steric bulk and alters the electronic properties, while the D-configuration of the alpha-carbon can induce significant changes in the peptide backbone's secondary structure. These modifications are often employed to enhance resistance to proteolytic degradation, improve receptor binding affinity, and explore novel structural motifs.
Expected Structural Impact: A Comparative Overview
Incorporating 2-bromo-D-phenylalanine in place of a natural L-amino acid, such as L-phenylalanine, is anticipated to induce significant conformational changes. The D-amino acid can disrupt canonical secondary structures like α-helices and β-sheets, often promoting the formation of turns or more flexible random coil regions. The bulky bromo-substituent can further influence local conformation by restricting the rotational freedom of the phenyl side chain.
Quantitative Comparison of Conformational Properties
To illustrate the potential impact, the following table presents a hypothetical comparison of the structural properties of a model peptide before and after the incorporation of 2-bromo-D-phenylalanine. These values are based on typical changes observed upon introduction of D-amino acids and halogenated residues.
| Structural Parameter | Model Peptide (e.g., with L-Phe) | Modified Peptide (with 2-bromo-D-Phe) | Technique |
| α-Helical Content (%) | 45 ± 3 | 20 ± 4 | Circular Dichroism |
| β-Sheet Content (%) | 15 ± 2 | 5 ± 2 | Circular Dichroism |
| Turn/Random Coil (%) | 40 ± 5 | 75 ± 6 | Circular Dichroism |
| Key Inter-proton Distances (Å) | Hα(i) - HN(i+1): 2.8 ± 0.2 | Hα(i) - HN(i+1): > 4.0 | NMR (NOE) |
| Backbone Dihedral Angle φ (°) | -60 ± 5 | +80 ± 10 | NMR (J-coupling) |
| Backbone Dihedral Angle ψ (°) | -45 ± 5 | +10 ± 10 | NMR (J-coupling) |
Experimental Protocols for Structural Analysis
To empirically determine the structural consequences of incorporating 2-bromo-D-phenylalanine, a combination of spectroscopic techniques is essential. The following are detailed protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful methods for studying peptide conformation in solution.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[2][3] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.
Protocol:
-
Sample Preparation:
-
Synthesize the parent peptide and the 2-bromo-D-phenylalanine modified analogue using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Accurately determine the concentration of the peptide solutions (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record far-UV CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.[4]
-
Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
Acquire spectra at a scan speed of 50 nm/min with a response time of 1 s and a bandwidth of 1 nm.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the formula: [(\theta)] = (millidegrees × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
Deconvolute the CD spectra using a suitable algorithm (e.g., CONTIN, SELCON3, or BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[5]
-
Compare the secondary structure content of the modified peptide with that of the parent peptide.
-
References
A Comparative Guide to the Application of Boc-2-bromo-D-phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a critical tool for modulating the bioactivity and pharmacokinetic properties of peptides. Among these, Boc-2-bromo-D-phenylalanine, a protected derivative of phenylalanine, offers unique advantages due to the presence of a bromine atom at the ortho position of the phenyl ring. This guide provides a comparative overview of the applications of this compound, supported by experimental protocols and a discussion of its performance relative to other alternatives.
Performance Comparison: The Impact of Bromination
The introduction of a bromine atom to the D-phenylalanine side chain can significantly influence the resulting peptide's properties. While direct head-to-head quantitative comparisons in the literature are limited, the known effects of halogenation on amino acids allow for an informed assessment. The bromine substituent enhances the chemical reactivity of the phenyl ring, making it a versatile handle for post-synthesis modifications.
Table 1: Comparative Performance of Phenylalanine Analogs in Peptide Synthesis
| Feature | Boc-D-phenylalanine | This compound | Boc-4-bromo-D-phenylalanine |
| Synthesis Compatibility | Standard coupling protocols | Standard coupling protocols | Standard coupling protocols |
| Potential for Post-Synthetic Modification | Low | High (e.g., Suzuki, Sonogashira coupling) | High (e.g., Suzuki, Sonogashira coupling) |
| Impact on Conformation | Flexible | Potentially constrained due to steric hindrance | Less constrained than 2-bromo isomer |
| Potential Biological Activity Modulation | Baseline | May enhance binding affinity and stability | May enhance binding affinity and stability |
| Relative Cost | Lower | Higher | Higher |
Case Study: Enhancing Receptor Binding Affinity of Bombesin Analogs
Bombesin (BBN) and its analogs are peptides that have been extensively studied for their high affinity to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers. The incorporation of unnatural amino acids, including halogenated phenylalanines, has been a key strategy in developing potent and stable BBN-based radiopharmaceuticals for cancer imaging and therapy.
While a specific study detailing the use of this compound in bombesin analogs with comparative binding data was not identified in the reviewed literature, we can extrapolate the potential impact based on studies with other halogenated phenylalanines. The introduction of a bulky, electronegative bromine atom can lead to enhanced van der Waals interactions and altered electronic properties, potentially improving receptor binding affinity (Ki values).
Table 2: Hypothetical Comparison of Bombesin Analog Binding Affinity
| Compound | Sequence | Target Receptor | Binding Affinity (Ki, nM) |
| BBN Analog 1 | [D-Phe]-BBN(7-14) | GRPR | 5.2 |
| BBN Analog 2 (Hypothetical) | [D-2-Br-Phe]-BBN(7-14) | GRPR | 2.8 |
| BBN Analog 3 | [D-4-Br-Phe]-BBN(7-14) | GRPR | 3.5 |
Experimental Protocols
A standard protocol for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling agent like DCC/HOBt in DMF/DCM.
-
Boc Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HBTU, 2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat coupling if necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA/TFA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Pathways
To further illustrate the application of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for SPPS and subsequent modification.
Caption: Simplified GRPR signaling cascade.
Conclusion
This compound is a valuable building block for peptide synthesis, offering a unique combination of steric and electronic properties. Its primary advantage lies in the versatility of the bromine substituent for post-synthetic modifications, enabling the creation of diverse peptide libraries and conformationally constrained analogs. While more direct comparative studies are needed to fully quantify its performance against other phenylalanine derivatives, the available evidence and chemical principles suggest that this compound is a powerful tool for the development of novel peptide-based therapeutics and research probes.
Safety Operating Guide
Proper Disposal of Boc-2-bromo-D-phenylalanine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-2-bromo-D-phenylalanine, a specialized amino acid derivative. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to proper disposal protocols is essential to uphold laboratory safety standards and environmental responsibility.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Key Safety Measures:
-
Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Engineering Controls: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for chemical waste.
Quantitative Data Summary
For disposal purposes, key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-2-bromo-D-phenylalanine |
| Appearance | White to yellow solid |
| CAS Number | 261360-76-3 |
| Molecular Formula | C14H18BrNO4 |
| Hazard Classification | Not classified as a hazardous substance |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.
-
Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated this compound waste in a dedicated, sealable container clearly labeled for chemical waste.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container also labeled for chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated chemical waste accumulation area.
-
This area should be secure, well-ventilated, and segregated from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal vendor to schedule a pickup.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests, provided by the disposal vendor for your records.
-
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
Logical Flow for Spill Response
Caption: Logical flow for responding to spills of this compound.
References
Essential Safety and Operational Guide for Handling Boc-2-bromo-D-phenylalanine
For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is safety. This guide provides immediate and essential safety and logistical information for handling Boc-2-bromo-D-phenylalanine. While some safety data sheets for similar compounds suggest a low hazard level, the toxicological properties of this compound itself are not exhaustively studied.[1][2] Therefore, a cautious and diligent approach to handling is strongly advised to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is fundamental to ensuring a safe laboratory environment and minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or generation of dust.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, it is advisable to consult the glove manufacturer's chemical resistance data. Double gloving is a good practice.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned.[1] |
| Chemical Apron | For procedures with a higher risk of splashes, a splash-resistant chemical apron is recommended.[1] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be utilized.[1][3] It is best practice to handle this compound in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safe handling of this compound.
1. Preparation:
-
Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be conducted in a chemical fume hood to prevent the inhalation of any airborne particles.[1]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.[1]
-
Avoid direct contact with the solid; use clean, dry spatulas for transferring the material.[1]
3. Dissolving the Compound:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.[1]
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and the date of preparation.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Thoroughly wash hands with soap and water after the handling procedures are complete.[1]
.dot
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
Disposal Procedure:
-
Collection: Place all waste in appropriately labeled, sealed containers.
-
Storage: Store waste containers in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials.[5][6]
-
Arrangement for Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6][7]
-
Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal. Retain all documentation provided by the disposal vendor.[6]
.dot
Caption: Waste Disposal Workflow for this compound.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[6]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[6]
-
Clean the spill area with a damp cloth, and place all cleaning materials in the waste container.[5]
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Immediately notify your institution's EHS department or emergency response team.[6]
-
If it is safe to do so, ensure the area is well-ventilated.[6]
By adhering to these established procedures, laboratory professionals can ensure the safe handling and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
